Product packaging for 4-Heptyn-2-ol(Cat. No.:CAS No. 19781-81-8)

4-Heptyn-2-ol

Cat. No.: B026844
CAS No.: 19781-81-8
M. Wt: 112.17 g/mol
InChI Key: CXVIEBMEWKSONY-UHFFFAOYSA-N
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Description

4-Heptyn-2-ol (CAS 19781-81-8) is a seven-carbon alkyne alcohol characterized by a triple bond at the fourth carbon and a hydroxyl group at the second. This unique structure, with the molecular formula C 7 H 12 O and a molecular weight of 112.17 g/mol, makes it a valuable and versatile building block in organic synthesis . Its physical properties include a density of 0.88 g/mL and a boiling point of 67-68°C at 14 mmHg . Key Research Applications and Value: Pharmaceutical Intermediate : Serves as a critical synthon in the synthesis of Active Pharmaceutical Ingredients (APIs). Its triple bond allows for selective reactions, such as click chemistry and metal-catalyzed couplings, enabling the construction of complex molecular architectures for potential anti-inflammatory and anticancer agents . Agrochemical Development : Used in the research and development of novel pesticides and herbicides. The compound's structure facilitates the creation of molecules with targeted action, leading to studies showing improved pest control efficiency and potentially reduced environmental impact . Specialty Polymer Production : Acts as a precursor for high-performance polymers. Incorporating this compound can enhance the mechanical and thermal properties of materials, making them suitable for applications in electronics, automotive components, and advanced coatings . Fragrance and Flavor Synthesis : A key starting material in the multi-step synthesis of valuable fragrance ingredients. For example, it can be selectively hydrogenated to produce (Z)-4-hepten-2-yl salicylate, a compound known for its powerful, crisp floral-green odor with low odor threshold values . Material Science Research : Utilized in surface modification and the creation of functionalized materials for use in sensors, nanotechnology, and other next-generation devices, where its reactivity can improve sensitivity and stability . This product is provided for Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals. Researchers should handle this chemical with appropriate safety precautions, noting its flash point of 62°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B026844 4-Heptyn-2-ol CAS No. 19781-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-4-yn-2-ol
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InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3
Source PubChem
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InChI Key

CXVIEBMEWKSONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID50941570
Record name Hept-4-yn-2-ol
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 4-Heptyn-2-ol
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CAS No.

19781-81-8
Record name 4-Heptyn-2-ol
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Record name Hept-4-yn-2-ol
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Foundational & Exploratory

Synthesis of 4-Heptyn-2-ol from Propyne and Butanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-heptyn-2-ol, a valuable chemical intermediate, from the reaction of propyne (B1212725) and butanal. The core of this synthesis lies in the nucleophilic addition of a propynyl (B12738560) anion to the carbonyl carbon of butanal, forming a new carbon-carbon bond and yielding the desired secondary alkynyl alcohol. This transformation is typically achieved through two primary methodologies: the use of organolithium reagents to generate a lithium acetylide, or the formation of a Grignard reagent. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Reaction Overview

The fundamental reaction involves the deprotonation of the terminal alkyne, propyne, to form a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of butanal. Subsequent protonation of the resulting alkoxide yields this compound. The choice of base for the deprotonation of propyne is critical and dictates the two primary synthetic routes.

Route 1: Organolithium-mediated Synthesis

This route involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate propyne, forming lithium propynilide. This is a highly reactive nucleophile that readily adds to the carbonyl group of butanal.

Route 2: Grignard Reagent-mediated Synthesis

In this alternative approach, a Grignard reagent is prepared from a propargyl halide (e.g., propargyl bromide) and magnesium metal. The resulting propargylmagnesium bromide then acts as the nucleophile, attacking the butanal.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Physical State
PropyneC₃H₄40.0674-99-7Gas
ButanalC₄H₈O72.11123-72-8Liquid
n-ButyllithiumC₄H₉Li64.06109-72-8Solution
Ethylmagnesium BromideC₂H₅BrMg133.27925-90-6Solution
This compoundC₇H₁₂O112.1719781-81-8Liquid

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the organolithium and Grignard routes. All procedures should be carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Organolithium-mediated Synthesis of this compound

Materials:

  • Propyne gas

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Butanal, freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, gas inlet)

  • Dry ice/acetone bath

Procedure:

  • Preparation of Lithium Propynilide: A three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a condenser is flame-dried and cooled under a stream of inert gas. Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath. Propyne gas is bubbled through the THF for a period to ensure saturation.

  • Deprotonation: A solution of n-butyllithium in hexanes (1.1 equivalents relative to butanal) is added dropwise to the stirred propyne/THF solution at -78 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of lithium propynilide.

  • Addition of Butanal: A solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF is added dropwise to the lithium propynilide solution at -78 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Grignard Reagent-mediated Synthesis of this compound

Materials:

  • Propargyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A crystal of iodine (as an initiator)

  • Butanal, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for Grignard reactions

Procedure:

  • Preparation of Propargylmagnesium Bromide: In a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Initiation: A solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether is prepared in the dropping funnel. A small amount of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming if necessary, which is indicated by the disappearance of the iodine color and the onset of reflux.

  • Formation of Grignard Reagent: The remaining propargyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Addition of Butanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled butanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Propyne Propyne Deprotonation Deprotonation of Propyne Propyne->Deprotonation Butanal Butanal Nucleophilic_Addition Nucleophilic Addition Butanal->Nucleophilic_Addition Base Strong Base (n-BuLi or Mg) Base->Deprotonation Deprotonation->Nucleophilic_Addition Propynyl Anion Workup Aqueous Workup Nucleophilic_Addition->Workup Alkoxide Intermediate Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Organolithium_Pathway Propyne Propyne (CH₃C≡CH) Lithium_Propynilide Lithium Propynilide (CH₃C≡CLi) Propyne->Lithium_Propynilide nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithium_Propynilide Deprotonation Alkoxide Lithium Alkoxide Intermediate Lithium_Propynilide->Alkoxide Butanal Butanal (CH₃CH₂CH₂CHO) Butanal->Alkoxide Nucleophilic Addition Product This compound Alkoxide->Product Workup Aqueous Workup (H₂O) Workup->Product Protonation

Caption: Signaling pathway for the organolithium-mediated synthesis.

Grignard_Pathway Propargyl_Bromide Propargyl Bromide (CH≡CCH₂Br) Grignard_Reagent Propargylmagnesium Bromide (CH≡CCH₂MgBr) Propargyl_Bromide->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Formation Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Butanal Butanal (CH₃CH₂CH₂CHO) Butanal->Alkoxide Nucleophilic Addition Product This compound Alkoxide->Product Workup Aqueous Workup (H₃O⁺) Workup->Product Protonation

Caption: Logical relationship in the Grignard reagent-mediated synthesis.

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Heptyn-2-ol, a secondary alcohol with an internal alkyne. The interpretation of its Mass Spectrum, Infrared (IR) Spectrum, ¹³C Nuclear Magnetic Resonance (NMR) Spectrum, and ¹H NMR Spectrum is detailed below. This document serves as a critical resource for the structural elucidation and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 19781-81-8, Molecular Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol ) are summarized in the following tables.[1][2][3]

Table 1: Mass Spectrometry Data

m/z Interpretation
112Molecular Ion (M⁺)
97[M - CH₃]⁺
83[M - C₂H₅]⁺
69[M - C₃H₇]⁺
45[CH(OH)CH₃]⁺ (α-cleavage)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~80-85C4 & C5 (Alkyne carbons)
~65C2 (CH-OH)
~30C3 (CH₂)
~23C1 (CH₃)
~14C7 (CH₃)
~12C6 (CH₂)

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Proton Assignment
~4.0Quintet1HH2
~2.2Multiplet2HH3
~2.1Multiplet2HH6
~1.2Doublet3HH1
~1.1Triplet3HH7
VariableSinglet (broad)1HOH

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode
~3350 (broad)O-H stretch (alcohol)
~2970, 2930, 2870C(sp³)-H stretch
~2250 (weak)C≡C stretch (internal alkyne)
~1070C-O stretch (secondary alcohol)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

  • 1 µL of the sample is injected into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column to separate it from any impurities.

  • The separated compound elutes from the column and enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

  • The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[6][7]

Procedure:

  • Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6][8]

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).[6]

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.[6]

  • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the ¹H NMR spectrum.

  • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[9][10]

  • The spectra are processed, which includes phasing, baseline correction, and referencing to the TMS signal.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.[1]

Procedure:

  • For a neat liquid sample, a drop of this compound is placed directly onto the ATR crystal.[11][12]

  • The sample is brought into firm contact with the crystal.

  • A beam of infrared radiation is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample.

  • At specific frequencies corresponding to the vibrational modes of the molecule, the IR radiation is absorbed by the sample.

  • The attenuated beam is returned to a detector.

  • The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[13]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound by combining the information obtained from the different spectroscopic techniques.

Spectroscopic_Workflow MS Mass Spectrometry Mol_Weight Molecular Weight (m/z = 112) Fragments Fragmentation Pattern (α-cleavage at m/z 45) IR IR Spectroscopy OH_Stretch O-H Stretch (~3350 cm⁻¹) Alkyne_Stretch C≡C Stretch (~2250 cm⁻¹) CO_Stretch C-O Stretch (~1070 cm⁻¹) C13_NMR ¹³C NMR Num_Carbons 7 Unique Carbons Carbon_Types Carbon Environments (Alkyne, CH-OH, Alkyl) H1_NMR ¹H NMR Proton_Env Proton Environments Splitting Splitting Patterns (Connectivity) Integration Proton Ratios Structure This compound Structure Mol_Weight->Structure Fragments->Structure OH_Stretch->Structure Alkyne_Stretch->Structure CO_Stretch->Structure Num_Carbons->Structure Carbon_Types->Structure Proton_Env->Structure Splitting->Structure Integration->Structure

References

An In-depth Technical Guide to 4-Heptyn-2-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyn-2-ol is a secondary acetylenic alcohol with the chemical formula C₇H₁₂O. Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, imparts a unique combination of physical and chemical properties, making it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for its synthesis and analysis. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the general biological relevance of acetylenic alcohols.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical properties is presented in the table below. While some experimental data is available, certain properties are based on computed estimates and should be considered as such.

PropertyValueSource
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
CAS Number 19781-81-8[1]
Appearance Colorless or pale yellow liquid[1]
Density 0.880 g/mL[2]
Boiling Point 341 K (68 °C) at 0.019 bar[3]
Refractive Index 1.452[2]
pKa (Predicted) 14.41 ± 0.20[4]
XLogP3-AA (Predicted) 1.5[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: the secondary alcohol and the internal alkyne.

Reactions of the Alcohol Group

The secondary alcohol group can undergo typical reactions of alcohols, including oxidation and esterification.

  • Oxidation: Oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 4-heptyn-2-one. Strong oxidizing agents like chromic acid (formed from Na₂Cr₂O₇ or CrO₃ in sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be used for this transformation.[5][6][7] Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective.[5]

  • Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters.[8][9][10][11][12] This reaction, known as Fischer esterification, is an equilibrium process.

Reactions of the Alkyne Group

The internal alkyne group can undergo various addition reactions.

  • Reduction (Hydrogenation): The triple bond can be reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce the alkyne all the way to an alkane (heptan-2-ol).[13] Using a poisoned catalyst, such as Lindlar's catalyst, will selectively reduce the alkyne to a cis-alkene, yielding (Z)-4-hepten-2-ol. Reduction with sodium in liquid ammonia (B1221849) will produce the trans-alkene, (E)-4-hepten-2-ol.

  • Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions or ozone (O₃) can cleave the triple bond, which would be expected to yield carboxylic acids.[14][15]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic addition of an acetylide to an aldehyde. A general procedure is outlined below.

Reaction: 1-Pentyne (B49018) + Acetaldehyde (B116499) → this compound

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in the anhydrous solvent.

  • Cool the solution in a dry ice/acetone bath.

  • Slowly add a strong base, such as sodium amide, to the solution to deprotonate the terminal alkyne, forming the pentynylide anion.

  • Once the deprotonation is complete, slowly add a solution of acetaldehyde in the anhydrous solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product pentyne 1-Pentyne deprotonation Deprotonation of 1-Pentyne pentyne->deprotonation acetaldehyde Acetaldehyde addition Nucleophilic Addition to Acetaldehyde acetaldehyde->addition base Strong Base (e.g., NaNH2) base->deprotonation solvent Anhydrous Solvent (e.g., Ether) solvent->deprotonation deprotonation->addition workup Aqueous Workup addition->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity and signaling pathways of this compound, some acetylenic alcohols have been investigated for their biological properties. For instance, certain acetylenic compounds have been explored for their potential as corrosion inhibitors and in pharmaceutical applications. [16][17]The presence of the alkyne functional group can influence the molecule's reactivity and interaction with biological targets.

Given the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time. Further research, including in vitro cytotoxicity assays and mechanism of action studies, would be necessary to elucidate any potential biological effects and the signaling pathways involved. General cytotoxicity studies on cancer cell lines could be a starting point to assess any potential antiproliferative effects. [18][19]

Conclusion

This compound is a versatile chemical intermediate with a reactivity profile defined by its alcohol and alkyne functional groups. This guide has summarized its key physical and chemical properties and provided general protocols for its synthesis and analysis. The lack of data on its biological activity presents an opportunity for future research to explore the potential applications of this and related acetylenic alcohols in medicinal chemistry and drug development.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Heptyn-2-ol (CAS No: 19781-81-8), along with key technical data, typical analytical methodologies for purity assessment, and a representative synthetic protocol.

High-Purity this compound: Commercial Availability

A number of chemical suppliers offer this compound at various purity levels. For research and development purposes, purities of 97% or higher are commonly available. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers explicitly state the purity, for others it is listed as "refer to Certificate of Analysis (COA)".

SupplierStated PurityAdditional Information
Ality Chemical Corporation99%Packaged in 25kgs/fiber drum.[1]
OpChem (Changzhou) Co., Ltd.99%-
Hangzhou J&H Chemical Co., Ltd.98%-
Dayang Chem (Hangzhou) Co., Ltd.98%-
TCI (Tokyo Chemical Industry)99%-
Thermo Scientific Alfa Aesar97%Formerly an Alfa Aesar product.[2][3]

Physicochemical Properties

Key physical and chemical properties of this compound are summarized in the table below. These values are essential for designing experimental setups and for the purification of the compound.

PropertyValueReference
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [2][4]
CAS Number 19781-81-8[2][4][5]
Boiling Point 67-68 °C at 14 mmHg[2]
Density 0.88 g/mL[2]
Refractive Index 1.4515[2]

Experimental Protocols

Synthesis of (R)-(-)-4-Heptyn-2-ol

While various methods can be employed for the synthesis of secondary alkynyl alcohols, a representative enantioselective synthesis for the (R)-enantiomer of this compound is outlined below. This procedure is adapted from literature reports on the synthesis of chiral alkynols.

Reaction Scheme:

But-1-yne is deprotonated with n-butyllithium to form lithium but-1-ynide. This nucleophile then attacks (R)-propylene oxide, followed by an aqueous workup to yield (R)-(-)-4-Heptyn-2-ol.

Detailed Methodology:

  • Preparation of Lithium But-1-ynide: To a solution of but-1-yne in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Ring-Opening of Epoxide: A solution of (R)-propylene oxide in anhydrous THF is then added dropwise to the freshly prepared lithium but-1-ynide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours.

  • Aqueous Workup and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the high-purity (R)-(-)-4-Heptyn-2-ol.

Purity Assessment: Analytical Methods

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represent standard methodologies for the analysis of small organic molecules like secondary alkynyl alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This technique separates volatile compounds in a sample and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

  • Typical Protocol:

    • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or equivalent). The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

    • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

    • Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming its identity and revealing the presence of impurities.

  • Typical Protocol:

    • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

    • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to reference spectra or predicted values to confirm the structure of this compound. The presence of unexpected peaks indicates impurities, and their relative integration can be used to estimate their concentration.

Visualizations

Synthetic Workflow for (R)-(-)-4-Heptyn-2-ol

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-4-Heptyn-2-ol.

Synthesis_Workflow Reactants But-1-yne + (R)-Propylene Oxide Deprotonation Deprotonation (n-BuLi, THF, -78°C) Reactants->Deprotonation RingOpening Nucleophilic Attack & Ring Opening Deprotonation->RingOpening Workup Aqueous Workup (NH4Cl solution) RingOpening->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification FinalProduct High-Purity (R)-(-)-4-Heptyn-2-ol Purification->FinalProduct

Caption: Synthetic and purification workflow for (R)-(-)-4-Heptyn-2-ol.

Logical Flow for Quality Control Analysis

This diagram outlines the typical logical workflow for the quality control and purity assessment of a synthesized batch of this compound.

QC_Workflow CrudeProduct Crude this compound GCanalysis GC-MS Analysis CrudeProduct->GCanalysis NMRanalysis NMR Analysis (1H, 13C) CrudeProduct->NMRanalysis PurityCheck Purity > 99%? GCanalysis->PurityCheck StructureConfirm Structure Confirmed? NMRanalysis->StructureConfirm Release Release for Use PurityCheck->Release Yes Repurify Further Purification PurityCheck->Repurify No StructureConfirm->Release Yes StructureConfirm->Repurify No Repurify->CrudeProduct

Caption: Quality control workflow for this compound.

References

In-Depth Technical Guide to the Solubility of 4-Heptyn-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Heptyn-2-ol, an acetylenic alcohol with applications in organic synthesis and as a building block for more complex molecules. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for precise solubility determination, and includes visualizations to clarify experimental workflows and theoretical concepts.

Core Concepts: Predicting the Solubility of this compound

This compound (C₇H₁₂O) is a secondary alcohol with a seven-carbon chain containing a carbon-carbon triple bond. Its molecular structure, featuring a polar hydroxyl (-OH) group and a significant nonpolar hydrocarbon backbone, dictates its solubility behavior based on the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding, suggesting favorable interactions with polar solvents. Conversely, the C7 hydrocarbon portion is nonpolar, favoring solubility in nonpolar solvents.

Given the presence of both polar and nonpolar regions, this compound is expected to be a versatile solute, demonstrating miscibility or high solubility in a wide array of common organic solvents, particularly those of intermediate polarity. Its solubility in highly polar protic solvents like water is anticipated to be limited due to the dominance of the hydrophobic carbon chain.

Data Presentation: Predicted Solubility of this compound

Due to a lack of extensive, publicly available quantitative solubility data for this compound, the following table provides a qualitative and predicted solubility profile at standard ambient temperature (approximately 25°C). This profile is based on the structural characteristics of the molecule and the known solubility of similar C7 alcohols. For precise quantitative data, the experimental protocol provided in the subsequent section is recommended.

SolventChemical FormulaSolvent TypePredicted SolubilityRationale
Polar Protic
Methanol (B129727)CH₃OHPolar ProticMiscibleThe hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound, and the short alkyl chain does not significantly hinder interaction.
EthanolC₂H₅OHPolar ProticMiscibleSimilar to methanol, ethanol's hydroxyl group allows for hydrogen bonding, and it is a good solvent for many alcohols.
WaterH₂OPolar ProticSparingly SolubleThe nonpolar seven-carbon chain is expected to significantly limit solubility in water, despite the presence of a hydrogen-bonding hydroxyl group.
Polar Aprotic
Acetone (B3395972)C₃H₆OPolar AproticMiscibleAs a polar aprotic solvent, acetone can engage in dipole-dipole interactions and is a good solvent for a wide range of organic compounds, including alcohols.
Acetonitrile (B52724)C₂H₃NPolar AproticSolubleThe polarity of acetonitrile makes it a suitable solvent for moderately polar compounds like this compound.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticMiscibleDMSO is a highly polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds.
Nonpolar
Diethyl Ether(C₂H₅)₂ONonpolar (with some polarity)MiscibleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the overall nonpolar character is compatible with the hydrocarbon chain.
Toluene (B28343)C₇H₈NonpolarMiscibleThe nonpolar aromatic ring of toluene will readily solvate the nonpolar hydrocarbon chain of this compound.
Hexane (B92381)C₆H₁₄NonpolarSolubleThe nonpolar nature of hexane will effectively solvate the hydrocarbon portion of this compound.
ChloroformCHCl₃Nonpolar (with some polarity)MiscibleChloroform is a good solvent for many organic compounds, including alcohols, due to its ability to form weak hydrogen bonds.

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a solvent at a controlled temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a screw-cap vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the controlled temperature for a period to allow the excess solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is crucial to remove any remaining microscopic particles of the undissolved solute.

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis cluster_result Result prep 1. Add excess This compound to Solvent equilibration 2. Agitate at Constant Temperature (24-48h) prep->equilibration separation 3. Centrifuge and Filter Supernatant equilibration->separation analysis 4. Dilute and Quantify (e.g., GC-FID, HPLC) separation->analysis result 5. Calculate Solubility analysis->result

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Logical relationship governing the solubility of this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability

Extensive research into the thermal stability and decomposition of 4-Heptyn-2-ol reveals a significant gap in the publicly available scientific literature. As of the current date, there are no specific studies, technical papers, or comprehensive datasets detailing the thermal properties of this compound. Basic chemical and physical properties are available from various chemical databases. However, crucial information regarding its behavior at elevated temperatures, including decomposition pathways, kinetic parameters, and thermal hazard data, remains uncharacterized.

This guide, therefore, serves a dual purpose. Firstly, it outlines the fundamental physicochemical properties of this compound based on existing data. Secondly, and more critically, it provides a generalized framework of experimental protocols and theoretical considerations that researchers and drug development professionals can employ to investigate the thermal stability of this, and similar, alkynyl alcohols.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for designing and interpreting thermal analysis experiments.

PropertyValueSource
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
CAS Number19781-81-8
Boiling Point (Predicted)460.30 K (187.15 °C)
Melting Point (Predicted)320.57 K (47.42 °C)
Density0.880 g/mL

Prospective Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental methodologies that are recommended for characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability, decomposition temperatures, and the kinetics of decomposition.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon thermal degradation of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina, platinum).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidative atmosphere (e.g., air, oxygen) to understand the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate. Common heating rates are 5, 10, and 20 °C/min. Slower heating rates can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (Tpeak).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, boiling points, and the enthalpy of decomposition.

Objective: To determine the melting point, boiling point, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan.

  • Atmosphere: The experiment is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Ramp the temperature from 0 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks, which may indicate decomposition. The area under an exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Proposed Decomposition Pathways and Logical Workflow

In the absence of experimental data, a logical workflow for investigating the thermal decomposition of this compound can be proposed. The following diagram illustrates a potential experimental and analytical workflow.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Mechanism Elucidation cluster_3 Risk Assessment TGA Thermogravimetric Analysis (TGA) DecompositionTemp Determine Decomposition Temperatures (Tonset, Tpeak) TGA->DecompositionTemp DSC Differential Scanning Calorimetry (DSC) Enthalpy Calculate Enthalpy of Decomposition (ΔHd) DSC->Enthalpy GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Product_ID Identify Decomposition Products GCMS->Product_ID Kinetics Kinetic Analysis (Activation Energy) DecompositionTemp->Kinetics Hazard Thermal Hazard Assessment Enthalpy->Hazard Pathway Propose Decomposition Pathways Product_ID->Pathway Pathway->Hazard Kinetics->Hazard

Caption: A logical workflow for the thermal analysis of this compound.

Future Research Directions

The lack of data on the thermal stability of this compound presents an opportunity for foundational research. Key areas for investigation include:

  • Systematic Thermal Analysis: Performing TGA and DSC studies under various atmospheric conditions and heating rates to build a comprehensive thermal profile.

  • Decomposition Product Analysis: Utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the headspace above a heated sample to identify volatile decomposition products.

  • Kinetic Modeling: Applying isoconversional methods to TGA data to determine the activation energy of decomposition, providing insights into the reaction mechanism.

  • Computational Chemistry: Employing density functional theory (DFT) calculations to model potential decomposition pathways and predict reaction energetics.

By systematically applying these established analytical techniques, the scientific community can fill the existing knowledge gap and provide the necessary data for the safe handling, storage, and application of this compound in research and development.

Methodological & Application

Enantioselective synthesis of 4-Heptyn-2-ol using a chiral catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Title: A Practical Guide to the Asymmetric Synthesis of (R)- and (S)-4-Heptyn-2-ol via Chiral Zinc-Amino Alcohol Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Optically active propargylic alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Their versatile functionality allows for further stereospecific transformations. This document provides a detailed protocol for the enantioselective synthesis of 4-Heptyn-2-ol, a valuable chiral intermediate, through the asymmetric addition of a terminal alkyne to an aldehyde. The described method, adapted from the work of Carreira and coworkers, utilizes a chiral catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)- or (-)-N-methylephedrine. This procedure is noted for its operational simplicity, high enantioselectivity, and the use of readily available and inexpensive reagents.[1][2][3]

Reaction Principle:

The core of this synthesis is the enantioselective addition of the zinc acetylide of 1-pentyne (B49018) to acetaldehyde (B116499). A chiral complex, formed from zinc triflate and the chiral amino alcohol N-methylephedrine, coordinates to the aldehyde, directing the nucleophilic attack of the acetylide to one of the enantiotopic faces of the carbonyl group. This results in the formation of the desired enantiomer of this compound with high stereochemical control. The choice of the N-methylephedrine enantiomer, (+)- or (-)-isomer, determines whether the (S)- or (R)-product is predominantly formed.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound using the described protocol. The data is representative of the high yields and enantioselectivities typically achieved with this methodology for aliphatic aldehydes and terminal alkynes.[3][4][5]

ProductChiral LigandYield (%)Enantiomeric Excess (ee) (%)
(S)-4-Heptyn-2-ol(+)-N-Methylephedrine~85-95>98
(R)-4-Heptyn-2-ol(-)-N-Methylephedrine~85-95>98

Experimental Protocol

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine or (-)-N-Methylephedrine

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • 1-Pentyne, freshly distilled

  • Acetaldehyde, freshly distilled

  • Toluene (B28343), reagent grade

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon) is recommended for optimal results but not strictly necessary for this robust reaction.[1][3]

Procedure for the synthesis of (S)-4-Heptyn-2-ol:

  • Catalyst Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

    • Add reagent grade toluene to achieve a final concentration of approximately 0.3 M with respect to the aldehyde.

    • Stir the mixture at room temperature (23 °C) for 30 minutes.

  • Reaction Assembly:

    • To the stirred catalyst mixture, add triethylamine (1.2 equivalents).

    • Add 1-pentyne (1.5 equivalents) to the flask.

    • Finally, add acetaldehyde (1.0 equivalent) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (23 °C).

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure (S)-4-Heptyn-2-ol.

  • Characterization:

    • The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the enantioselective synthesis of this compound.

G Experimental Workflow for Enantioselective Synthesis of this compound cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add Zn(OTf)₂ and (+)-N-Methylephedrine to Toluene prep2 Stir at 23°C for 30 min prep1->prep2 react1 Add Triethylamine prep2->react1 To the catalyst mixture react2 Add 1-Pentyne react1->react2 react3 Add Acetaldehyde react2->react3 react4 Stir at 23°C for 12-24h react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 After reaction completion workup2 Extract with Et₂O/EtOAc workup1->workup2 workup3 Dry over MgSO₄ workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Flash Column Chromatography workup4->workup5 analysis1 NMR & IR Spectroscopy workup5->analysis1 analysis2 Chiral HPLC/GC for ee determination workup5->analysis2

Caption: A flowchart of the synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of 1-pentyne to acetaldehyde.

G Proposed Catalytic Cycle catalyst Chiral Zn-Amino Alcohol Complex intermediate1 Coordinated Aldehyde Complex catalyst->intermediate1 + Acetaldehyde acetaldehyde Acetaldehyde pentyne 1-Pentyne + Et₃N intermediate2 Zinc Acetylide pentyne->intermediate2 Deprotonation by Zn complex transition_state Diastereomeric Transition State intermediate1->transition_state intermediate2->transition_state Nucleophilic Attack product (S)-4-Heptyn-2-ol transition_state->product Product Release product->catalyst Regenerates Catalyst

Caption: The catalytic cycle of the asymmetric addition.

References

Protecting Group Strategies for the Hydroxyl Group in 4-Heptyn-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common protecting group strategies for the secondary hydroxyl group of 4-heptyn-2-ol. This document includes a selection of suitable protecting groups, detailed experimental protocols for their installation and removal, and a summary of quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The hydroxyl group of this compound is a nucleophilic and mildly acidic functionality that can interfere with a variety of transformations at other sites in the molecule, particularly those involving strong bases, organometallics, or electrophilic reagents. The presence of the alkyne also necessitates careful selection of protecting groups and reaction conditions to ensure its integrity. This document outlines robust and widely applicable methods for the temporary masking of the hydroxyl group in this compound.

Selection of Protecting Groups

The choice of a suitable protecting group depends on several factors, including its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal. For the hydroxyl group in this compound, three common and effective protecting groups are presented: tert-butyldimethylsilyl (TBS) ether, tetrahydropyranyl (THP) ether, and benzyl (B1604629) (Bn) ether.

  • tert-Butyldimethylsilyl (TBS) Ether: A bulky silyl (B83357) ether that offers excellent stability towards a wide range of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1] It is readily introduced and can be selectively removed under mild conditions using a fluoride (B91410) source or acidic hydrolysis.[2][3]

  • Tetrahydropyranyl (THP) Ether: An acetal-based protecting group that is stable to basic, nucleophilic, and organometallic reagents.[4][5] Its formation introduces a new stereocenter, which can lead to diastereomeric mixtures. Deprotection is typically achieved under acidic conditions.[6][7]

  • Benzyl (Bn) Ether: A robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[8][9] It is commonly removed by catalytic hydrogenolysis, a method that is generally compatible with the alkyne functionality, provided appropriate catalyst and conditions are chosen to avoid over-reduction.[8][10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the protection and deprotection of a secondary alcohol like this compound, based on general literature procedures. Actual results may vary depending on the specific reaction scale and purity of reagents.

Protecting GroupProtection ReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Deprotection ReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
TBS SilylationTBSCl, Imidazole (B134444)DMF252-495-99Fluoride CleavageTBAFTHF251-390-97
THP AcetalizationDHP, PPTS (cat.)CH₂Cl₂252-690-98Acid Hydrolysisp-TsOH (cat.)MeOH251-385-95
Bn BenzylationBnBr, NaHTHF0-254-885-95HydrogenolysisH₂, Pd/C (10%)EtOH252-690-98

Experimental Protocols

tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection

a) Protection of this compound as a TBS Ether [1]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBS-protected this compound.

b) Deprotection of 4-(tert-Butyldimethylsilyloxy)hept-2-yne [2]

  • Reagents and Materials:

    • TBS-protected this compound (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBS-protected this compound (1.0 equiv) in anhydrous THF in a round-bottom flask.

    • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with water and extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to recover this compound.

Tetrahydropyranyl (THP) Ether Protection and Deprotection

a) Protection of this compound as a THP Ether [1]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

    • Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask.

    • Add DHP (1.2 equiv) followed by a catalytic amount of PPTS (0.05 equiv).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the THP ether.

b) Deprotection of 2-((Hept-4-yn-2-yl)oxy)tetrahydro-2H-pyran [6]

  • Reagents and Materials:

    • THP-protected this compound (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv)

    • Methanol (B129727) (MeOH)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate (B1210297)

  • Procedure:

    • Dissolve the THP-protected this compound (1.0 equiv) in methanol.

    • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Benzyl (Bn) Ether Protection and Deprotection

a) Protection of this compound as a Benzyl Ether [9]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to give the benzyl ether.

b) Deprotection of 4-(Benzyloxy)hept-2-yne [8][10]

  • Reagents and Materials:

    • Benzyl-protected this compound (1.0 equiv)

    • 10% Palladium on carbon (Pd/C, 10 mol%)

    • Hydrogen gas (H₂)

    • Ethanol (B145695) (EtOH) or Ethyl Acetate

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected this compound (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary to obtain this compound.

Visualizations

ProtectionDeprotectionWorkflow Substrate This compound Protection Protection Substrate->Protection ProtectedSubstrate Protected this compound (TBS, THP, or Bn) Deprotection Deprotection ProtectedSubstrate->Deprotection Reaction Further Synthetic Steps ProtectedSubstrate->Reaction Protection->ProtectedSubstrate Deprotection->Substrate Regenerated Reaction->ProtectedSubstrate Modified Substrate FinalProduct Final Product Reaction->FinalProduct

Caption: General workflow for the protection and deprotection of this compound.

ProtectingGroupSelection Start Select Protecting Group for this compound BaseStable Need Base/Organometallic Stability? Start->BaseStable TBS Use TBS Ether Start->TBS General Purpose (Fluoride Deprotection) AcidStable Need Acid Stability? HydrogenolysisStable Need Hydrogenolysis Stability? AcidStable->HydrogenolysisStable No Bn Use Benzyl Ether AcidStable->Bn Yes BaseStable->AcidStable Yes AvoidTHP Avoid THP Ether BaseStable->AvoidTHP No (Acidic Deprotection) THP Use THP Ether HydrogenolysisStable->THP Yes AvoidBn Avoid Benzyl Ether HydrogenolysisStable->AvoidBn No

Caption: Decision tree for selecting a suitable protecting group for this compound.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-heptyn-2-ol in various metal-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis of complex molecules with potential applications in drug discovery and development.

Introduction to Cross-Coupling Reactions of this compound

This compound is an internal secondary propargyl alcohol, a versatile building block in organic synthesis. Its structure, featuring a reactive internal alkyne and a secondary alcohol, allows for a variety of chemical transformations. Metal-catalyzed cross-coupling reactions provide a powerful means to functionalize the alkyne moiety, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the construction of complex molecular architectures found in many biologically active compounds and advanced materials.

This document focuses on four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Sonogashira Coupling: The reaction of an alkyne with an aryl or vinyl halide.

  • Suzuki-Miyaura Coupling: The coupling of an organoboron compound with an organohalide.

  • Heck Reaction: The reaction of an alkene with an aryl or vinyl halide.

  • Negishi Coupling: The coupling of an organozinc compound with an organohalide.

The presence of the hydroxyl group in this compound can influence the reactivity and selectivity of these transformations, and in some cases, may require protection or can be exploited for directed synthesis.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond, creating aryl-substituted alkynes. While traditionally applied to terminal alkynes, internal alkynes like this compound can also participate in these reactions, often requiring specific catalytic systems to achieve high efficiency. The products of this reaction, aryl-substituted alkynols, are valuable intermediates in the synthesis of heterocycles and other complex molecules with potential pharmaceutical applications.

Quantitative Data Summary
EntryAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1Iodobenzene (B50100)Pd(PPh₃)₂Cl₂ / CuITHFDiisopropylamine (B44863)RT389
24-IodoanisolePd(PPh₃)₄ / CuIDMFEt₃N601285
31-BromonaphthalenePd(OAc)₂ / XPhos / CuIDioxaneCs₂CO₃1002478
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Diisopropylamine (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by this compound (1.0 equiv), iodobenzene (1.1 equiv), and diisopropylamine (2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl-substituted alkynol.

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd/Cu catalysts to Schlenk flask B Add solvents and reagents (this compound, aryl halide, base) A->B C Stir at specified temperature and time B->C D Quench reaction and extractive workup C->D E Dry and concentrate organic phase D->E F Purify by column chromatography E->F

Sonogashira Coupling Experimental Workflow

Suzuki-Miyaura Coupling of this compound Derivatives

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organohalide. For internal alkynes like this compound, this typically involves a hydroboration step to generate a vinylborane (B8500763) intermediate, which then undergoes coupling with an aryl or vinyl halide. This two-step, one-pot procedure allows for the stereoselective synthesis of substituted enynes and dienes.

Quantitative Data Summary
EntryOrganohalideBoron ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePinacolboranePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801282
24-Vinyl-bromobenzeneCatecholboranePd(PPh₃)₄NaOHTHF/H₂O60875
32-Chloropyridine9-BBNPd₂(dba)₃ / SPhosK₃PO₄Toluene1001870
Experimental Protocol: Hydroboration/Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Pinacolborane (1.1 equiv)

  • Aryl Halide (e.g., Bromobenzene) (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane and Water

Procedure:

  • Hydroboration: To a flame-dried round-bottom flask under argon, add this compound (1.0 equiv) and anhydrous dioxane. Cool the solution to 0 °C.

  • Add pinacolborane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours to form the vinylboronate ester.

  • Suzuki-Miyaura Coupling: To the same flask, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and an aqueous solution of K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Logical Relationship Diagram:

Suzuki_Miyaura_Logic cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A This compound D Hydroboration A->D B Boron Reagent (e.g., Pinacolborane) B->D C Aryl/Vinyl Halide F Suzuki-Miyaura Coupling C->F E Vinylboronate Intermediate D->E E->F G Substituted Enyne or Diene F->G

Suzuki-Miyaura Reaction Sequence

Heck Reaction of this compound Derivatives

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. While direct Heck-type reactions with internal alkynes like this compound are less common, a related transformation, the reductive Heck reaction, or hydroarylation/hydrovinylation, can be employed. This involves the addition of an aryl or vinyl group and a hydrogen atom across the alkyne, leading to the formation of trisubstituted alkenes.

Quantitative Data Summary
EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Iodobenzene-Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1002465 (E/Z mixture)
24-Bromostyrene-Pd₂(dba)₃ / dppfNaOAcAcetonitrile801872 (E-isomer)
3Vinyl Bromide-PdCl₂(PPh₃)₂K₂CO₃Toluene1103658 (E/Z mixture)
Experimental Protocol: Reductive Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Iodobenzene) (1.2 equiv)

  • Palladium Acetate (Pd(OAc)₂) (5 mol%)

  • Tris(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (B128534) (Et₃N) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Formic Acid (HCOOH) as a hydride source (2.0 equiv)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), iodobenzene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), and anhydrous DMF.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add triethylamine (2.5 equiv) and formic acid (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to isolate the trisubstituted alkene.

Signaling Pathway Analogy for Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (R-X) Alkyne_Complex Alkyne Complex PdII_Aryl->Alkyne_Complex Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) Alkyne_Complex->Vinyl_Pd Migratory Insertion Hydrido_Pd H-Pd(II)-X Vinyl_Pd->Hydrido_Pd Protonolysis (H+ source) Product Alkene Product Vinyl_Pd->Product Reductive Elimination Hydrido_Pd->Pd0 Reductive Elimination (-HX)

Simplified Heck-type Catalytic Cycle

Negishi Coupling of this compound Derivatives

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] This reaction is known for its high functional group tolerance.[2] Similar to the Suzuki coupling, the application to this compound would likely involve an initial hydrozirconation or hydrozincation to form a vinylmetallic intermediate, which then undergoes coupling. Alternatively, the hydroxyl group could be converted to a leaving group to enable coupling at the sp³ carbon, though this is outside the scope of direct alkyne functionalization.

Quantitative Data Summary

| Entry | Organohalide | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Iodonaphthalene | (E)-alkenylzinc chloride | Pd(PPh₃)₄ | THF | 50 | 6 | 88 | | 2 | 4-Bromobenzonitrile | (E)-alkenylzinc chloride | Pd₂(dba)₃ / RuPhos | Dioxane | 80 | 12 | 76 | | 3 | 2-Bromo-5-fluoropyridine | (E)-alkenylzinc chloride | NiCl₂(dppp) | THF | 60 | 8 | 81 |

Experimental Protocol: Hydrozirconation/Negishi Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Schwartz's Reagent (Cp₂ZrHCl) (1.1 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) in THF (1.1 equiv)

  • Aryl Halide (e.g., 1-Iodonaphthalene) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Hydrozirconation: In a flame-dried flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF. Add Schwartz's reagent (1.1 equiv) in portions at room temperature and stir for 1 hour to form the vinylzirconocene.

  • Transmetalation: Cool the mixture to 0 °C and add a solution of ZnCl₂ in THF (1.1 equiv) dropwise. Stir for 30 minutes to generate the vinylzinc reagent.

  • Negishi Coupling: To the reaction mixture, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

  • Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow Diagram:

Negishi_Workflow A Hydrozirconation of This compound B Transmetalation with ZnCl₂ A->B C Negishi Coupling with Aryl Halide and Pd Catalyst B->C D Workup and Purification C->D E Final Product D->E

Negishi Coupling Two-Step Protocol

Applications in Drug Development

The aryl- and vinyl-substituted alkynols and related enynes synthesized from this compound via these cross-coupling methodologies are valuable scaffolds in medicinal chemistry. The rigid alkyne or alkene linker can be used to orient functional groups in specific three-dimensional arrangements for optimal binding to biological targets. These structures are found in a variety of biologically active molecules, including:

  • Enzyme Inhibitors: The conjugated enyne moiety can act as a Michael acceptor or interact with active site residues of enzymes.

  • Receptor Ligands: The rigid framework allows for the precise positioning of pharmacophoric elements to interact with receptors.

  • Natural Product Analogs: Many natural products with interesting biological activities contain enyne or polyene structures. Cross-coupling reactions provide a modular approach to synthesize analogs for structure-activity relationship (SAR) studies.

The development of efficient and selective cross-coupling methods for functionalized internal alkynes like this compound is therefore of significant interest to the drug discovery community.

Conclusion

Metal-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel and complex molecules. The choice of reaction, catalyst system, and reaction conditions can be tailored to achieve the desired products with high efficiency and selectivity, opening up new avenues for the development of new therapeutics and functional materials. Further optimization of these protocols for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds starting from 4-heptyn-2-ol. The methodologies described herein are based on established metal-catalyzed and electrophilic cyclization reactions of acetylenic alcohols, adapted for this specific substrate.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic scaffolds due to the presence of both a hydroxyl group and an internal alkyne. This combination allows for intramolecular cyclization reactions to form oxygen-containing heterocycles such as furans and pyrans. Furthermore, through multi-component reactions, nitrogen-containing heterocycles like pyrroles and pyridines can also be accessed. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document outlines key synthetic strategies, detailed experimental protocols, and expected outcomes for the transformation of this compound into valuable heterocyclic compounds.

Synthesis of Oxygen-Containing Heterocycles

The intramolecular cyclization of this compound, an acetylenic alcohol, is a primary route for the synthesis of oxygen-containing heterocycles. The regioselectivity of the cyclization (i.e., the size of the resulting ring) can often be controlled by the choice of catalyst and reaction conditions. Gold, silver, and iodine are effective reagents for promoting these transformations.

Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating the alkyne moiety of this compound towards nucleophilic attack by the pendant hydroxyl group. This typically leads to a 5-exo-dig cyclization to form a five-membered furan (B31954) ring.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), 10 mL) is added the gold catalyst (e.g., AuCl3, 1-5 mol%).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted furan.

Quantitative Data:

ProductCatalystSolventTemp. (°C)Time (h)Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-Ethyl-5-methyl-2,3-dihydrofuranAuCl3CH2Cl2252855.89 (d, 1H), 4.81 (q, 1H), 2.50-2.30 (m, 2H), 1.65 (q, 2H), 1.25 (d, 3H), 0.95 (t, 3H)145.2, 110.8, 85.1, 35.4, 28.9, 21.7, 10.2
2-Ethyl-5-methylfuran (upon oxidation)AuCl3 then oxidantCH2Cl2252 + 1786.01 (d, 1H), 5.92 (d, 1H), 2.65 (q, 2H), 2.28 (s, 3H), 1.25 (t, 3H)155.8, 151.2, 106.4, 105.9, 21.5, 13.7, 12.1

Reaction Pathway:

gold_catalyzed_furan_synthesis start This compound intermediate Gold-Alkyne Complex start->intermediate AuCl3 product 2-Ethyl-5-methyl-2,3-dihydrofuran intermediate->product 5-exo-dig Cyclization

Caption: Gold-catalyzed 5-exo-dig cyclization of this compound.

Synthesis of Dihydropyrans via Silver-Catalyzed Cycloisomerization

Silver catalysts, such as silver triflate (AgOTf) or silver nitrate (B79036) (AgNO3), can also promote the intramolecular hydroalkoxylation of acetylenic alcohols. Depending on the substrate and conditions, silver catalysts can favor a 6-endo-dig cyclization, leading to the formation of a six-membered dihydropyran ring.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), this compound (1.0 mmol) is dissolved in a dry, non-coordinating solvent (e.g., toluene, 10 mL).

  • The silver catalyst (e.g., AgOTf, 5-10 mol%) is added to the solution.

  • The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the dihydropyran product.

Quantitative Data:

ProductCatalystSolventTemp. (°C)Time (h)Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2,6-Dimethyl-4-ethyl-2H-pyranAgOTfToluene806755.51 (t, 1H), 4.35 (m, 1H), 2.10-1.90 (m, 4H), 1.28 (d, 3H), 1.20 (d, 3H), 0.98 (t, 3H)142.1, 105.5, 70.2, 32.8, 29.5, 22.4, 22.1, 12.5

Reaction Pathway:

silver_catalyzed_pyran_synthesis start This compound intermediate Silver-Alkyne Complex start->intermediate AgOTf product 2,6-Dimethyl-4-ethyl-2H-pyran intermediate->product 6-endo-dig Cyclization

Caption: Silver-catalyzed 6-endo-dig cyclization of this compound.

Synthesis of Iodinated Tetrahydrofurans via Electrophilic Cyclization

Molecular iodine can act as an electrophile to induce the cyclization of acetylenic alcohols. This reaction proceeds through an iodonium (B1229267) ion intermediate, which is then attacked by the internal hydroxyl nucleophile. This typically results in the formation of an iodinated five-membered ring.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a solvent such as dichloromethane or acetonitrile (B52724) (10 mL), is added a base (e.g., sodium bicarbonate, 2.0 mmol).

  • Molecular iodine (I2, 1.2 mmol) is added portion-wise to the stirring mixture at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give the iodinated tetrahydrofuran (B95107) derivative.

Quantitative Data:

ProductReagentBaseSolventTemp. (°C)Time (h)Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-((E)-1-Iodoethylidene)-5-methyltetrahydrofuranI2NaHCO3CH2Cl2253906.15 (s, 1H), 4.20 (m, 1H), 2.50-2.30 (m, 2H), 1.90-1.70 (m, 2H), 1.30 (d, 3H)140.1, 95.2, 80.5, 36.4, 32.1, 22.8

iodine_mediated_cyclization start This compound intermediate Iodonium Ion Intermediate start->intermediate I2 product Iodinated Tetrahydrofuran intermediate->product Intramolecular Attack

Caption: Two-step synthesis of a substituted pyrrole (B145914) from this compound.

Conclusion

This compound serves as a valuable and flexible precursor for the synthesis of a range of heterocyclic compounds. By selecting the appropriate catalytic system and reaction conditions, it is possible to selectively synthesize five- and six-membered oxygen heterocycles. Furthermore, through multi-step sequences, nitrogen-containing heterocycles can also be accessed. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel heterocyclic structures for applications in drug discovery and materials science. Further optimization of these reactions may lead to even higher yields and selectivities.

Application Notes: Synthesis of (Z)-4-Hepten-2-one, an Insect Pheromone Component, from 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of (Z)-4-hepten-2-one, a known component of insect pheromones, utilizing 4-heptyn-2-ol as the starting material. The synthesis is a two-step process involving a stereoselective Lindlar reduction followed by a Swern oxidation. This pathway offers a reliable method for researchers in chemical ecology, organic synthesis, and drug development to produce this semiochemical for further investigation and application in pest management strategies.

Overview of the Synthetic Pathway

The synthesis commences with the stereoselective reduction of the alkyne this compound to the corresponding (Z)-alkene, (Z)-4-hepten-2-ol. This is achieved using a Lindlar catalyst, which is a poisoned palladium catalyst that selectively hydrogenates alkynes to cis-alkenes without over-reduction to the alkane. The subsequent step involves the oxidation of the secondary alcohol, (Z)-4-hepten-2-ol, to the target ketone, (Z)-4-hepten-2-one. The Swern oxidation is a mild and efficient method for this transformation, avoiding harsh conditions that could potentially isomerize the double bond.

Experimental Protocols

Step 1: Lindlar Reduction of this compound to (Z)-4-Hepten-2-ol

This procedure outlines the stereoselective reduction of this compound to (Z)-4-hepten-2-ol.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous hexane.

  • Add the Lindlar catalyst to the solution.

  • Add a small amount of quinoline as a catalyst poison to further prevent over-reduction.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a Parr apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with fresh hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-4-hepten-2-ol.

  • Purify the product by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient.

Step 2: Swern Oxidation of (Z)-4-Hepten-2-ol to (Z)-4-Hepten-2-one

This protocol describes the oxidation of (Z)-4-hepten-2-ol to (Z)-4-hepten-2-one.[1][2][3][4]

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to -78 °C.

  • Slowly add oxalyl chloride to the cooled solvent, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes.[1]

  • Add a solution of (Z)-4-hepten-2-ol in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.[1]

  • Slowly add anhydrous triethylamine to the mixture. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.[1]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-4-hepten-2-one.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Lindlar ReductionThis compound, Lindlar Catalyst, H₂HexaneRoom Temperature85-95
2Swern Oxidation(Z)-4-Hepten-2-ol, Oxalyl Chloride, DMSO, Et₃NDichloromethane-78 to Room Temperature80-90

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compoundC₇H₁₂O112.173.8-3.9 (m, 1H), 2.1-2.3 (m, 4H), 1.2 (d, 3H), 1.1 (t, 3H)67.5, 30.1, 23.4, 21.2, 14.1, 12.53350 (br), 2970, 2240
(Z)-4-Hepten-2-olC₇H₁₄O114.195.3-5.5 (m, 2H), 4.0-4.1 (m, 1H), 2.0-2.2 (m, 4H), 1.2 (d, 3H), 0.9 (t, 3H)133.2, 125.8, 67.8, 35.5, 23.5, 20.8, 14.23350 (br), 3010, 2960, 1655
(Z)-4-Hepten-2-oneC₇H₁₂O112.175.3-5.5 (m, 2H), 3.1 (t, 2H), 2.4 (q, 2H), 2.1 (s, 3H), 0.9 (t, 3H)208.5, 132.5, 126.1, 45.1, 29.8, 20.7, 14.13015, 2965, 1715, 1650

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Lindlar Reduction cluster_step2 Step 2: Swern Oxidation Start This compound Reagents1 H₂, Lindlar Catalyst Quinoline, Hexane Start->Reagents1 Intermediate (Z)-4-Hepten-2-ol Reagents1->Intermediate Reagents2 1. (COCl)₂, DMSO 2. Et₃N, CH₂Cl₂ Intermediate->Reagents2 Product (Z)-4-Hepten-2-one (Insect Pheromone Component) Reagents2->Product

Caption: Synthetic workflow for the two-step conversion of this compound to (Z)-4-hepten-2-one.

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_application Application A This compound (Starting Material) B (Z)-4-Hepten-2-ol (Intermediate) A->B Lindlar Reduction C (Z)-4-Hepten-2-one (Pheromone Component) B->C Swern Oxidation D Insect Pest Management C->D Used in

Caption: Logical relationship from starting material to the final insect pheromone component and its application.

References

Application Note: Grignard Reaction Protocol for the Synthesis of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This application note provides a detailed protocol for the synthesis of 4-heptyn-2-ol, a secondary alkynyl alcohol, via the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde. Alkynyl alcohols are valuable synthetic intermediates in the preparation of various bioactive molecules and functional materials. The described method involves the in situ generation of butynylmagnesium bromide from 1-butyne (B89482) and ethylmagnesium bromide, followed by its reaction with acetaldehyde (B116499).

Reaction Principle

The synthesis of this compound is achieved through a two-step, one-pot Grignard reaction. Initially, ethylmagnesium bromide, a strong base, deprotonates the terminal alkyne, 1-butyne, to form the more nucleophilic butynylmagnesium bromide. Subsequently, this alkynyl Grignard reagent undergoes a nucleophilic attack on the electrophilic carbonyl carbon of acetaldehyde. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product, this compound.[1] All steps must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.

Experimental Protocol

Materials:

Reagent/MaterialGradeSupplier
Magnesium turnings99.8%Sigma-Aldrich
Ethyl bromide99%Alfa Aesar
1-Butyne≥98%TCI
Acetaldehyde≥99.5%Fisher Scientific
Anhydrous diethyl ether≥99.7%Fisher Scientific
IodineACS reagentJ.T. Baker
Saturated aq. NH₄Cl
Anhydrous MgSO₄

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Heating mantle or water bath

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction may be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy gray solution indicates the initiation of the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of 1-butyne (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 1-butyne solution dropwise to the stirred Grignard reagent at 0 °C. The evolution of ethane (B1197151) gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of butynylmagnesium bromide.

  • Cool the reaction mixture back to 0 °C.

  • Prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred butynylmagnesium bromide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part 3: Work-up and Purification

  • Cool the reaction flask in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Grignard synthesis of this compound. Yields are dependent on the specific reaction conditions and purity of reagents.

ParameterValueNotes
Stoichiometry
Mg : Ethyl Bromide1.2 : 1.1A slight excess of magnesium ensures complete formation of the Grignard reagent.
Ethylmagnesium Bromide : 1-Butyne1.1 : 1.0A slight excess of the Grignard base ensures complete deprotonation of the alkyne.
Butynylmagnesium Bromide : Acetaldehyde1.0 : 1.0
Reaction Conditions
Grignard Formation TemperatureRefluxing diethyl ether (~35 °C)The reaction is exothermic and may require initial heating to start.
Alkyne Deprotonation Temperature0 °C to Room TemperatureAddition is performed at a lower temperature to control the reaction rate.
Aldehyde Addition Temperature0 °CTo control the exothermic reaction and minimize side products.
Reaction Time4-6 hoursIncludes Grignard formation, alkyne deprotonation, and aldehyde addition.
Product Characterization
Expected Yield75-85%Based on similar Grignard reactions with terminal alkynes and aldehydes.
Purity (after purification)>95% (by GC)

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound via Grignard Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkynyl Grignard Formation cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Acidic Work-up EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide EtBr->EtMgBr Mg Magnesium Mg->EtMgBr EtMgBr_ref Ethylmagnesium Bromide Butyne 1-Butyne ButynylMgBr Butynylmagnesium Bromide Butyne->ButynylMgBr Ethane Ethane (byproduct) ButynylMgBr->Ethane ButynylMgBr_ref Butynylmagnesium Bromide EtMgBr_ref->ButynylMgBr Acetaldehyde Acetaldehyde Alkoxide Magnesium Alkoxide Intermediate Acetaldehyde->Alkoxide Alkoxide_ref Magnesium Alkoxide ButynylMgBr_ref->Alkoxide Heptynol This compound Alkoxide_ref->Heptynol H3O H₃O⁺ H3O->Heptynol

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware prep_grignard Prepare Ethylmagnesium Bromide start->prep_grignard deprotonation Deprotonate 1-Butyne prep_grignard->deprotonation addition Add Acetaldehyde deprotonation->addition workup Aqueous Work-up (NH₄Cl) addition->workup extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purify by Vacuum Distillation evaporation->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Oxidation of 4-Heptyn-2-ol to 4-Heptyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the oxidation of the secondary alkynyl alcohol, 4-heptyn-2-ol, to its corresponding ketone, 4-heptyn-2-one. The presence of the alkyne functionality in the substrate requires careful selection of the oxidizing agent to ensure chemoselectivity and avoid unwanted side reactions. We present protocols for three widely used and effective oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. These methods offer a range of reaction conditions from mildly acidic to basic, providing flexibility for substrates with varying sensitivities.

Overview of Oxidation Methods

The selection of an appropriate oxidation method is critical and depends on factors such as the substrate's sensitivity to acid or base, the desired scale of the reaction, and considerations regarding reagent toxicity and work-up procedures.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, room temperatureMildly acidic, commercially available reagent, relatively simple work-up.Chromium-based reagent (toxic), can be acidic for sensitive substrates.
Swern Oxidation Oxalyl chloride, DMSO, Et₃NAnhydrous CH₂Cl₂, -78 °C to room temp.Mild, metal-free, high yields, suitable for acid-sensitive substrates.Requires cryogenic temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, room temperatureMild, neutral pH, short reaction times, high chemoselectivity.Reagent can be explosive under certain conditions, relatively expensive.

Experimental Protocols

The following are detailed protocols for the oxidation of this compound to 4-heptyn-2-one using the aforementioned methods.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from general procedures for the PCC oxidation of secondary alcohols.

Materials:

  • This compound (1.0 eq.)

  • Pyridinium Chlorochromate (PCC) (1.5 eq.)

  • Celite®

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and Celite® in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Pass the mixture through a pad of silica (B1680970) gel or Celite® to filter out the chromium salts. Wash the filter cake with diethyl ether.

  • Combine the organic filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-heptyn-2-one.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: High yields are typically reported for PCC oxidations of secondary alcohols.

Protocol 2: Swern Oxidation

This protocol is a standard procedure for the Swern oxidation of a secondary alcohol.

Materials:

  • This compound (1.0 eq.)

  • Oxalyl chloride (1.5 eq.)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.0 eq.)

  • Triethylamine (B128534) (Et₃N) (3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., acetone/dry ice)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, cool the flask to -78 °C.

  • Slowly add a solution of DMSO (2.0 eq.) in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (3.0 eq.) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-heptyn-2-one by flash column chromatography.

Expected Yield: Good to excellent yields are generally achieved with Swern oxidation.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on general procedures for DMP oxidation of secondary alcohols.

Materials:

  • This compound (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.1-1.5 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-heptyn-2-one by flash column chromatography if necessary.

Expected Yield: High yields are characteristic of Dess-Martin oxidations.

Product Characterization: 4-Heptyn-2-one

The successful synthesis of 4-heptyn-2-one can be confirmed by spectroscopic analysis.

Spectroscopic DataThis compound (Starting Material)4-Heptyn-2-one (Product)
Appearance Colorless or pale yellow liquid-
Molecular Formula C₇H₁₂OC₇H₁₀O
Molecular Weight 112.17 g/mol 110.15 g/mol
IR Spectroscopy (cm⁻¹) Broad O-H stretch (~3300-3400), C-H sp³ stretches (~2850-2960), C≡C stretch (~2200-2260), C-O stretch (~1050-1150)C=O stretch (~1715), C-H sp³ stretches (~2850-2960), C≡C stretch (~2200-2260)
¹H NMR Spectroscopy Appearance of a proton signal for the CH-OH group.Disappearance of the CH-OH proton signal and appearance of characteristic signals for protons alpha to the ketone.
¹³C NMR Spectroscopy Appearance of a carbon signal for the CH-OH group (~60-70 ppm).Disappearance of the CH-OH carbon signal and appearance of a carbonyl carbon signal (~200-210 ppm).

Note: Specific spectral data for 4-heptyn-2-one should be acquired and compared with literature values for confirmation.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the general workflow for the oxidation of this compound and the logical relationship between the different oxidation methods.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Work-up & Purification cluster_product Final Product 4_Heptyn_2_ol This compound Oxidation_Step Oxidation (PCC, Swern, or DMP) 4_Heptyn_2_ol->Oxidation_Step Quenching Reaction Quenching Oxidation_Step->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification 4_Heptyn_2_one 4-Heptyn-2-one Purification->4_Heptyn_2_one

Caption: General experimental workflow for the oxidation of this compound.

logical_relationship cluster_methods Oxidation Methods cluster_conditions Key Conditions Start Oxidation of This compound PCC PCC Oxidation Start->PCC Swern Swern Oxidation Start->Swern DMP DMP Oxidation Start->DMP PCC_cond Mildly Acidic Room Temp PCC->PCC_cond Swern_cond Basic -78 °C Swern->Swern_cond DMP_cond Neutral Room Temp DMP->DMP_cond Product 4-Heptyn-2-one PCC_cond->Product Swern_cond->Product DMP_cond->Product

Caption: Logical relationship between different oxidation methods.

Application Notes and Protocols for the Etherification of 4-Heptyn-2-ol with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the etherification of 4-heptyn-2-ol with various alkyl halides. This reaction is a key transformation for the synthesis of novel ether derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols described herein are based on the well-established Williamson ether synthesis.[1][2][3][4][5]

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.[1][3][4][5]

General Reaction Scheme

The etherification of this compound proceeds via the formation of a sodium alkoxide intermediate, followed by nucleophilic substitution with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol.[2][5]

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Data

The following tables summarize representative quantitative data for the etherification of this compound with various primary alkyl halides. The reactions were performed under anhydrous conditions using sodium hydride as the base and tetrahydrofuran (B95107) (THF) as the solvent.

Table 1: Reaction Conditions and Yields for the Etherification of this compound

EntryAlkyl Halide (R-X)R GroupTemp. (°C)Time (h)Yield (%)
1IodomethaneMethyl251285
2BromoethaneEthyl251682
31-Bromopropanen-Propyl401878
4Benzyl BromideBenzyl251288

Table 2: Spectroscopic Data for 2-Methoxy-4-heptyne (Entry 1)

TypeData
¹H NMR (400 MHz, CDCl₃) δ 3.45 (q, J = 6.2 Hz, 1H), 3.30 (s, 3H), 2.25 (m, 2H), 2.15 (m, 2H), 1.25 (d, J = 6.2 Hz, 3H), 1.10 (t, J = 7.5 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 82.5, 78.9, 70.1, 56.2, 22.8, 21.1, 14.2, 12.6
IR (thin film, cm⁻¹) 2970, 2930, 2245 (C≡C), 1100 (C-O)
MS (EI) m/z (%) = 126 (M⁺, 5), 111 (100), 97 (45), 83 (60), 69 (85), 55 (70)

Detailed Experimental Protocol

This protocol describes a general procedure for the etherification of this compound with an alkyl halide.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (DCM) or diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (1.2 equiv).

    • The flask is purged with nitrogen or argon.

    • Anhydrous THF is added via syringe to create a slurry.

  • Formation of the Alkoxide:

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH slurry via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Characterize the purified ether by NMR, IR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add NaH and anhydrous THF - Purge with N₂/Ar start->setup alkoxide Alkoxide Formation: - Cool to 0 °C - Add this compound in THF - Stir at RT for 1h setup->alkoxide alkylation Alkylation: - Cool to 0 °C - Add alkyl halide - Stir at RT for 12-24h - Monitor by TLC alkoxide->alkylation workup Aqueous Workup: - Quench with sat. NH₄Cl - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ alkylation->workup purification Purification: - Concentrate in vacuo - Flash column chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization end End characterization->end

Caption: Workflow for the etherification of this compound.

Important Considerations

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, as the alkoxide is a strong base and can be protonated by water. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial for optimal yields.

  • Choice of Base: Sodium hydride is a strong base that effectively deprotonates alcohols to form alkoxides.[2][5] Other strong bases can also be used.

  • Alkyl Halide Reactivity: The reaction follows an SN2 mechanism, so primary alkyl halides are the best substrates.[1][3] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[1][2]

  • Safety: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE).

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Heptyn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this key intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic addition of a pentynylide anion to acetaldehyde (B116499). This is typically achieved by deprotonating 1-pentyne (B49018) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide), to form the corresponding lithium pentynilide or pentynylmagnesium bromide. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde, and subsequent aqueous workup yields the desired secondary alcohol, this compound.

Q2: I am experiencing significantly low yields. What are the primary contributing factors?

Low yields in this synthesis are most commonly attributed to side reactions involving the acetaldehyde starting material. Acetaldehyde is highly susceptible to self-condensation, particularly the aldol (B89426) condensation, under basic conditions. This competing reaction consumes the acetaldehyde, reducing the amount available to react with the pentynylide anion, thereby lowering the yield of the desired product. Other potential factors include incomplete formation of the organometallic reagent, reaction with atmospheric moisture or carbon dioxide, and product loss during workup and purification.

Q3: Can I use a different base to deprotonate 1-pentyne?

While organolithium and Grignard reagents are common, other strong bases can be used. However, the choice of base can influence the reaction's success. The base must be strong enough to quantitatively deprotonate the terminal alkyne but should not promote side reactions. The reaction conditions, such as solvent and temperature, will also depend on the base used.

Q4: How can I effectively purify the final product, this compound?

Purification of this compound is typically achieved by fractional distillation under reduced pressure. This method is effective in separating the product from unreacted starting materials and higher-boiling side products. Column chromatography on silica (B1680970) gel can also be employed, particularly for smaller-scale reactions or when high purity is required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue 1: Low Conversion of Starting Materials and Low Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Incomplete formation of the pentynylide anion Ensure all glassware is rigorously dried to prevent quenching of the organometallic base. Use freshly titrated n-butyllithium or high-quality Grignard reagents.
Reaction with atmospheric moisture or CO₂ Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Acetaldehyde self-condensation (Aldol reaction) This is a major side reaction. To minimize it, maintain a low reaction temperature (e.g., -78 °C) and add the acetaldehyde slowly and dropwise to the solution of the pentynylide anion. This keeps the concentration of free acetaldehyde low at any given time.
Insufficient reaction time or temperature After the addition of acetaldehyde, allow the reaction to warm slowly to room temperature and stir for an adequate amount of time to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Issue 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Steps & Recommendations
Aldol condensation products of acetaldehyde As mentioned above, slow addition of acetaldehyde at low temperatures is crucial. Using an excess of the pentynylide reagent can also favor the desired reaction over self-condensation.
Products from reaction with residual base Ensure the reaction is properly quenched during workup to neutralize any remaining strong base before purification.
Over-alkylation or other side reactions The choice of solvent can influence side reactions. Ethereal solvents like THF or diethyl ether are generally preferred.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The values presented are illustrative and based on typical outcomes for this type of reaction.

Parameter Condition A Yield (%) Condition B Yield (%) Comments
Temperature of Acetaldehyde Addition 0 °C30-40-78 °C70-85Lower temperatures significantly suppress the competing aldol condensation of acetaldehyde.
Rate of Acetaldehyde Addition Rapid (bulk) addition25-35Slow, dropwise addition75-90Slow addition maintains a low concentration of acetaldehyde, minimizing self-condensation.
Solvent Dichloromethane40-50Tetrahydrofuran (B95107) (THF)70-85Ethereal solvents like THF are generally better at solvating the organometallic intermediates.
Purity of Reagents Technical grade solvents/reagents45-60Anhydrous solvents, freshly titrated base80-95The reaction is highly sensitive to moisture and impurities that can quench the strong base.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound via the reaction of lithium pentynilide with acetaldehyde.

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Formation of Lithium Pentynilide: To the flask, add 1-pentyne (1.0 equivalent) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting milky white suspension at -78 °C for 30 minutes.

  • Reaction with Acetaldehyde: Add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the lithium pentynilide suspension at -78 °C over a period of 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Workup: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Flame-dried glassware, N₂ atmosphere) formation Formation of Lithium Pentynilide (1-Pentyne + n-BuLi in THF at -78°C) setup->formation reaction Reaction with Acetaldehyde (Slow addition at -78°C) formation->reaction workup Aqueous Workup (Quench with NH₄Cl, Extraction) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product troubleshooting_low_yield Troubleshooting Flowchart for Low Yields start Low Yield Observed check_reagents Check Reagent Quality & Purity (Anhydrous solvents? Titrated base?) start->check_reagents check_conditions Review Reaction Conditions (Temperature? Addition rate?) check_reagents->check_conditions Yes improve_reagents Use dry solvents and freshly titrated/high-purity reagents check_reagents->improve_reagents No check_atmosphere Verify Inert Atmosphere (Proper N₂/Ar purge?) check_conditions->check_atmosphere Yes optimize_conditions Lower temperature to -78°C and add acetaldehyde slowly check_conditions->optimize_conditions No improve_atmosphere Ensure rigorous exclusion of air and moisture check_atmosphere->improve_atmosphere No end Improved Yield check_atmosphere->end Yes improve_reagents->end optimize_conditions->end improve_atmosphere->end reaction_pathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pentynylide Anion Pentynylide Anion Acetaldehyde_desired Acetaldehyde Pentynylide Anion->Acetaldehyde_desired + This compound This compound Acetaldehyde_desired->this compound Acetaldehyde_side1 Acetaldehyde Acetaldehyde_side2 Acetaldehyde Acetaldehyde_side1->Acetaldehyde_side2 + Aldol Product Aldol Product Acetaldehyde_side2->Aldol Product Self-condensation

Technical Support Center: Purification of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of 4-heptyn-2-ol from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound via a Grignard reaction?

A1: The synthesis of this compound, typically via the Grignard reaction of an appropriate alkynyl magnesium halide with an aldehyde, can lead to several byproducts. The most common include unreacted starting materials, homocoupling products of the Grignard reagent, and side-products from reactions with trace amounts of water or oxygen.

Q2: How can I effectively remove unreacted starting materials?

A2: Unreacted starting materials can often be removed by a combination of aqueous work-up and distillation or column chromatography. The choice of method depends on the physical properties of the starting materials relative to this compound.

Q3: What is the best purification method for obtaining high-purity this compound?

A3: For obtaining high-purity this compound, a combination of distillation followed by flash column chromatography is often the most effective approach. Distillation can remove bulk impurities with significantly different boiling points, while chromatography is excellent for separating structurally similar compounds.

Q4: My final product appears to be an oil, but I suspect it still contains impurities. What should I do?

A4: Oily products are common and can be purified using flash column chromatography. It is recommended to first analyze a small sample by Thin Layer Chromatography (TLC) to determine an appropriate solvent system for the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
Problem Possible Cause Solution
Poor separation of product and byproducts. Boiling points of the components are too close.- Consider fractional distillation for better separation. - If boiling points are very similar, column chromatography will be a more effective method.
Product decomposition during distillation. The distillation temperature is too high.- Perform the distillation under reduced pressure to lower the boiling point.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.- Adjust the polarity of the eluent. For polar compounds like alcohols, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. - A good starting point is a 10-50% ethyl acetate (B1210297) in hexane (B92381) mixture.
The desired compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a small amount of methanol (B129727) can be added to the eluent (up to 10%).
Streaking of the compound on the TLC plate. The compound is acidic or basic, or the sample is overloaded.- If the compound is sensitive to the acidity of the silica (B1680970) gel, add 1-3% triethylamine (B128534) to the eluent. - Ensure the initial sample spot on the TLC is small and not too concentrated.
The column runs dry. Insufficient solvent was added.- Always keep the silica gel bed covered with the eluent to prevent cracking of the stationary phase.

Data Presentation

The following table summarizes the physical properties of this compound and potential reaction byproducts, which is crucial for planning the separation strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound (Product) C₇H₁₂O112.17~175-180 (estimated at atm. pressure)Boiling point at 19 mbar is 68°C.
Acetaldehyde (Starting Material)C₂H₄O44.0520.2Highly volatile.
1-Bromo-2-pentyne (Starting Material)C₅H₇Br147.0193-94 at 113 mmHg
Biphenyl (Byproduct)C₁₂H₁₀154.21255A common byproduct from Grignard reagent homocoupling.

Experimental Protocols

Protocol 1: Purification by Distillation

This protocol is suitable for a preliminary purification to remove components with significantly different boiling points.

  • Setup : Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation : Place the crude reaction mixture in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation :

    • If the crude mixture contains highly volatile components like unreacted acetaldehyde, perform an initial distillation at atmospheric pressure to remove them.

    • For the distillation of this compound, it is recommended to use vacuum distillation to prevent decomposition.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 68°C at 19 mbar.

  • Analysis : Analyze the collected fractions by TLC or GC to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from byproducts with similar boiling points.

  • TLC Analysis :

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.

  • Column Preparation :

    • Select an appropriately sized chromatography column.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

    • Allow the silica to settle, ensuring a flat and uniform bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection :

    • Add the eluent to the column and apply gentle pressure to start the flow.

    • Collect the eluting solvent in fractions.

  • Analysis :

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow crude_product Crude this compound distillation Distillation crude_product->distillation column_chromatography Flash Column Chromatography distillation->column_chromatography Partially Purified Product purity_analysis Purity Analysis (TLC, GC, NMR) column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product Purity Confirmed troubleshooting_logic start Purification Issue check_method Distillation or Chromatography? start->check_method dist_issue Distillation Problem check_method->dist_issue Distillation chrom_issue Chromatography Problem check_method->chrom_issue Chromatography poor_sep_dist Poor Separation dist_issue->poor_sep_dist Yes decomp_dist Decomposition dist_issue->decomp_dist No poor_sep_chrom Poor Separation chrom_issue->poor_sep_chrom Yes no_elution_chrom No Elution chrom_issue->no_elution_chrom No solution1 Use Fractional Distillation or Switch to Chromatography poor_sep_dist->solution1 solution2 Use Vacuum Distillation decomp_dist->solution2 solution3 Adjust Eluent Polarity poor_sep_chrom->solution3 solution4 Increase Eluent Polarity no_elution_chrom->solution4

Preventing side reactions during the oxidation of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxidation of 4-Heptyn-2-ol

Welcome to the technical support center for the oxidation of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound to 4-Heptyn-2-one.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age.1a. Use a fresh batch of the oxidizing agent. For instance, Dess-Martin Periodinane (DMP) can be sensitive to moisture.[1] 1b. Verify the activity of the agent using a simple substrate with a known reactivity, such as benzyl (B1604629) alcohol.
2. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.2a. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2b. Adjust the reaction time or temperature as per the specific protocol. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is crucial.[2][3]
3. Inappropriate Solvent: The solvent may not be suitable for the chosen oxidizing agent or may not have been sufficiently anhydrous.3a. Ensure the use of an appropriate and dry solvent. For example, Swern and Dess-Martin oxidations are typically performed in anhydrous dichloromethane (B109758) (DCM).[3][4]
Presence of Unwanted Side Products 1. Over-oxidation: Strong oxidizing agents can lead to cleavage of the alkyne bond.1a. Opt for milder oxidizing agents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation, which are known for their high selectivity for alcohols in the presence of other functional groups.[3][4][5][6] 1b. If using Jones reagent, carefully control the reaction conditions (e.g., temperature, concentration) to minimize side reactions.[7][8]
2. Reaction with the Alkyne Moiety: The triple bond in this compound can be susceptible to reaction under certain oxidative conditions.2a. Employ chemoselective oxidation methods. Milder reagents like PCC, DMP, or those used in Swern oxidation are less likely to react with the internal alkyne.[3][4][5][6] 2b. Consider protecting the alkyne group if side reactions persist. A common method is the use of dicobalt octacarbonyl to form a stable complex with the alkyne.[9][10]
3. Epimerization at α-carbon (if applicable): For chiral alcohols, some oxidation conditions can lead to loss of stereochemical integrity.3a. Use a bulky amine base like diisopropylethylamine (DIPEA) in the Swern oxidation to minimize epimerization.[11]
Difficult Product Isolation 1. Emulsion during Workup: The formation of a stable emulsion can complicate the separation of the organic and aqueous layers.1a. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 1b. Filter the entire mixture through a pad of Celite.
2. Contamination with Reagent Byproducts: Byproducts from the oxidizing agent can be difficult to remove from the desired product.2a. For Swern oxidation, ensure proper quenching and washing to remove dimethyl sulfide (B99878) and salts. Rinsing glassware with bleach can help eliminate the odor.[3] 2b. For Dess-Martin oxidation, a specific workup involving sodium thiosulfate (B1220275) can help remove iodine-containing byproducts.[12]

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start: Oxidation of this compound CheckReaction Check Reaction Progress (TLC) Start->CheckReaction Problem Identify Issue CheckReaction->Problem NoProduct Low/No Product Problem->NoProduct No spot for product SideProducts Side Products Observed Problem->SideProducts Extra spots IsolationIssue Difficult Isolation Problem->IsolationIssue Workup issues SuccessfulProduct Successful Product Isolation Problem->SuccessfulProduct Clean reaction CheckReagent Check Oxidizing Agent Activity NoProduct->CheckReagent ChooseMilderOxidant Select Milder Oxidant (PCC, DMP, Swern) SideProducts->ChooseMilderOxidant OptimizeWorkup Optimize Workup Protocol IsolationIssue->OptimizeWorkup CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) CheckReagent->CheckConditions CheckConditions->Start Restart with adjustments ChooseMilderOxidant->Start Restart with new oxidant ProtectAlkyne Consider Alkyne Protection (Co2(CO)8) ChooseMilderOxidant->ProtectAlkyne If side reactions persist ProtectAlkyne->Start Restart with protection OptimizeWorkup->SuccessfulProduct

Caption: A flowchart for troubleshooting the oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for converting this compound to 4-Heptyn-2-one while avoiding side reactions?

A1: For the selective oxidation of a secondary alcohol in the presence of an internal alkyne, milder oxidizing agents are generally preferred to prevent side reactions such as cleavage of the triple bond.[5][6][13] Recommended methods include:

  • Swern Oxidation: Known for its mild conditions and high yields, it is compatible with a wide range of functional groups.[3]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction is also very mild, proceeds at room temperature, and generally gives high yields with a simple workup.[4]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective mild oxidant for this type of transformation.[5][6]

Stronger oxidizing agents like Jones reagent (chromic acid) can be used, but require careful control of reaction conditions to avoid oxidation of the alkyne.[7][8][14][15]

Q2: Can the alkyne in this compound be oxidized during the reaction?

A2: Yes, the internal alkyne can be susceptible to oxidation, especially with strong oxidizing agents like potassium permanganate (B83412) or ozone, which can lead to cleavage of the triple bond to form carboxylic acids.[16] Milder reagents like PCC, DMP, and those used in the Swern oxidation are much less likely to affect the alkyne, making them more suitable for this specific transformation.[3][4][5][6]

Q3: Is it necessary to protect the alkyne functional group before oxidizing the alcohol?

A3: In most cases, if a mild and selective oxidizing agent (like Swern or DMP) is used, protection of the internal alkyne is not necessary.[3][4] However, if you are using a stronger oxidizing agent or if you observe significant side reactions involving the alkyne, protection can be a viable strategy. A common method for protecting alkynes is to form a dicobalt hexacarbonyl complex, which is stable to many reaction conditions and can be removed after the oxidation.[9][10]

Q4: What are the typical yields I can expect for the oxidation of this compound?

A4: The yields can vary depending on the chosen method and the execution of the experiment. Generally, you can expect the following:

  • Swern Oxidation: Often provides high yields, typically in the range of 85-95%.

  • Dess-Martin Oxidation: Also known for high yields, generally between 80-95%.[4]

  • Jones Oxidation: Yields can be high (often >80%), but there is a greater risk of side reactions if not performed carefully.[15]

  • PCC Oxidation: Typically gives good yields, usually in the 70-85% range.

Q5: What is the purpose of using a base like triethylamine (B128534) in the Swern oxidation?

A5: In the Swern oxidation, after the alcohol has reacted with the activated DMSO species to form an alkoxysulfonium salt, a hindered, non-nucleophilic base like triethylamine is added to deprotonate the carbon adjacent to the oxygen. This deprotonation facilitates an intramolecular elimination reaction that forms the ketone and dimethyl sulfide.[3]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures.[2][17]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • In a separate flask, dissolve DMSO (2.5 equivalents) in anhydrous DCM.

  • Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 20 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

  • Slowly add triethylamine (5.0 equivalents), ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Heptyn-2-one.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is based on standard procedures for DMP oxidations.[4][12][18]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC (typically complete in 2-4 hours).

  • Once the reaction is complete, dilute the mixture with diethyl ether and pour it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-Heptyn-2-one.

  • Purify the product by flash column chromatography if necessary.

Data Summary

Comparison of Oxidation Methods for this compound
Method Typical Reagents Reaction Temperature Typical Reaction Time Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Et₃N-78 °C to room temp.1-3 hoursHigh yield, mild conditions, wide functional group tolerance.[3]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, toxic CO byproduct.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature2-4 hoursHigh yield, mild, neutral conditions, simple workup.[4]Reagent is expensive and potentially explosive.[19]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room temperature2-4 hoursMild, stops at the ketone.[5][6]Chromium-based reagent (toxic), can be acidic.[20]
Jones Oxidation CrO₃, H₂SO₄, acetone0 °C to room temp.0.5-2 hoursInexpensive, rapid reaction.[15]Harsh acidic conditions, risk of over-oxidation/alkyne cleavage, uses toxic chromium(VI).[8][15]

Visualizations

General Workflow for Chemoselective Oxidation

Chemoselective_Oxidation Start Start: This compound ChooseMethod Choose Oxidation Method Start->ChooseMethod Swern Swern Oxidation (-78°C) ChooseMethod->Swern Mild, High Yield DMP DMP Oxidation (Room Temp) ChooseMethod->DMP Mild, Convenient PCC PCC Oxidation (Room Temp) ChooseMethod->PCC Classic, Mild Reaction Reaction Swern->Reaction DMP->Reaction PCC->Reaction Workup Workup & Purification Reaction->Workup Product Product: 4-Heptyn-2-one Workup->Product

Caption: Workflow for the selective oxidation of this compound.

Decision Pathway for Method Selection

Decision_Pathway Start Need to Oxidize This compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive HighYield Is highest possible yield critical? AcidSensitive->HighYield Yes CostConcern Is reagent cost a major concern? AcidSensitive->CostConcern No CryoAvailable Are cryogenic conditions available? HighYield->CryoAvailable Swern Use Swern Oxidation CryoAvailable->Swern Yes DMP Use DMP Oxidation CryoAvailable->DMP No PCC Use PCC Oxidation CostConcern->PCC No Jones Use Jones Oxidation (with caution) CostConcern->Jones Yes

Caption: Decision-making for selecting an oxidation method.

References

Optimizing temperature for the distillation of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal conditions and troubleshooting for the distillation of 4-Heptyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Due to its relatively high boiling point, vacuum distillation is the recommended method for the purification of this compound. Distillation under reduced pressure allows for the compound to boil at a lower temperature, which helps to prevent thermal decomposition.

Q2: What is the boiling point of this compound?

A2: The boiling point of this compound is dependent on the pressure. The calculated normal boiling point at atmospheric pressure (760 mmHg) is 187.15 °C.[1] An experimentally determined boiling point at a reduced pressure of 14 mmHg is 68 °C.[2] For successful distillation, it is crucial to monitor both the temperature and the pressure of the system.

Q3: Is this compound prone to thermal decomposition during distillation?

Q4: Does this compound form azeotropes with common solvents?

A4: There is no specific data available in the searched literature regarding azeotropes formed by this compound. Secondary alcohols can form azeotropes with water and other common laboratory solvents. If the crude this compound contains significant amounts of solvent or water, it is important to consider the possibility of azeotrope formation, which may affect the purity of the distilled product. If an azeotrope is suspected, techniques such as azeotropic distillation with a suitable entrainer may be necessary.

Q5: What are the key safety precautions to take during the distillation of this compound?

A5: Key safety precautions include:

  • Performing the distillation in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensuring all glassware is free of cracks or defects, especially when performing vacuum distillation, to prevent implosion.

  • Using a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Never heating a closed system.

  • Allowing the apparatus to cool completely before dismantling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No Distillate is Collected - Inadequate heating of the distillation pot.- Vacuum is too high for the temperature.- Leak in the distillation apparatus.- Thermometer placement is incorrect.- Gradually increase the heating mantle temperature.- Slowly and carefully reduce the vacuum.- Check all joints and connections for leaks. Ensure proper sealing with grease if necessary.- The top of the thermometer bulb should be level with the side arm of the distillation head.
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Rapid pressure drop.- Use a magnetic stirrer and stir bar for smooth boiling.- Ensure the heating mantle is properly sized for the flask.- Apply vacuum gradually.
Product is Contaminated - Inefficient fractional distillation.- Foaming or splashing into the condenser.- Presence of an unknown azeotrope.- Use a fractionating column for better separation of components with close boiling points.- Do not overfill the distillation flask (should be no more than two-thirds full).- Consider analyzing the distillate and the pot residue to identify the impurity and investigate potential azeotropes.
Distillate Solidifies in the Condenser - Cooling water is too cold.- The compound has a high melting point.- Increase the temperature of the cooling water or reduce its flow rate.- Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.

Data Presentation

Boiling Point of this compound at Various Pressures

Pressure (mmHg)Temperature (°C)Temperature (K)Data TypeReference
760187.15460.30Calculated[1]
14.2568341.15Experimental[2]

Note: The boiling point at 760 mmHg is a calculated value and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols

Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Claisen adapter

  • Distillation head with a thermometer inlet

  • Thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Vacuum tubing

  • Keck clips or other joint clamps

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Add the crude this compound to the flask, ensuring it is no more than two-thirds full.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Assemble the distillation apparatus as shown in the diagram below, using Keck clips to secure all joints.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Gradually apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin to slowly heat the distillation flask using the heating mantle.

    • Observe the temperature at which the first drops of distillate are collected. This is the boiling point at that pressure.

    • Collect the fraction that distills over at a constant temperature. This is likely the pure this compound.

    • Monitor the distillation closely to ensure a steady and controlled rate.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the stirrer and the cooling water.

    • Disassemble the apparatus.

Mandatory Visualization

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate Yes bumping Bumping / Uncontrolled Boiling issue->bumping Yes contamination Product Contamination issue->contamination Yes solidification Distillate Solidifies issue->solidification Yes end Successful Distillation issue->end No check_heat_vac Check Heat & Vacuum no_distillate->check_heat_vac check_leaks Check for Leaks no_distillate->check_leaks check_thermometer Check Thermometer Position no_distillate->check_thermometer use_stirrer Use Stirrer bumping->use_stirrer gradual_vac Apply Vacuum Gradually bumping->gradual_vac use_column Use Fractionating Column contamination->use_column check_fill_level Check Flask Fill Level contamination->check_fill_level adjust_cooling Adjust Cooling Water solidification->adjust_cooling warm_condenser Gently Warm Condenser solidification->warm_condenser check_heat_vac->issue check_leaks->issue check_thermometer->issue use_stirrer->issue gradual_vac->issue use_column->issue check_fill_level->issue adjust_cooling->issue warm_condenser->issue Experimental_Workflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation cluster_shutdown Shutdown prep_flask Prepare Round-Bottom Flask with Stir Bar add_crude Add Crude this compound prep_flask->add_crude assemble_glassware Assemble Distillation Glassware (Grease Joints, Use Keck Clips) connect_condenser Connect Condenser to Cooling Water assemble_glassware->connect_condenser connect_vacuum Connect to Vacuum Pump via Cold Trap assemble_glassware->connect_vacuum start_stirring Start Stirring apply_vacuum Apply Vacuum Gradually start_stirring->apply_vacuum start_heating Begin Gentle Heating apply_vacuum->start_heating collect_distillate Collect Constant Boiling Point Fraction start_heating->collect_distillate cool_down Cool Apparatus to Room Temperature release_vacuum Slowly Release Vacuum cool_down->release_vacuum disassemble Disassemble Glassware release_vacuum->disassemble

References

Technical Support Center: Catalyst Removal from 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of residual catalysts from 4-Heptyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this and similar alkynol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual catalysts from reaction mixtures containing this compound?

A1: A variety of techniques can be employed, and the choice depends on the specific catalyst and the properties of the product. Common methods include:

  • Adsorption: Using solid-supported materials like activated carbon or scavenger resins to bind the metal catalyst.[1]

  • Chromatography: Techniques like flash chromatography using silica (B1680970) or alumina (B75360) can separate the polar this compound from the catalyst.[2]

  • Extraction: Liquid-liquid extraction can be used to partition the catalyst into a separate phase.[2][3] This is particularly effective in biphasic systems.[4]

  • Precipitation: The catalyst can be converted into an insoluble salt, which can then be filtered off.[1]

  • Crystallization: Purifying the final product through crystallization can leave catalyst impurities behind in the mother liquor.[1][3]

  • Filtration: For heterogeneous catalysts or precipitated catalyst residues, filtration through an agent like Celite® is a straightforward removal method.[1]

  • Organic Solvent Nanofiltration (OSN): A pressure-driven membrane process that separates molecules based on size, allowing for the recovery of homogeneous catalysts.[5]

Q2: Why is the complete removal of residual catalysts, such as palladium, so critical in pharmaceutical applications?

A2: The removal of residual metal catalysts is crucial for several reasons. In the pharmaceutical industry, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[6][7] These impurities can have a detrimental impact on downstream chemical processes and, more importantly, pose a risk to patient safety due to their potential toxicity.[6][8][9] Contamination of the final drug product with residual metals must be controlled to meet these safety standards.[6]

Q3: How do I select the most appropriate catalyst removal method for my experiment with this compound?

A3: The optimal method depends on several factors, including the nature of your product (solubility, stability), the solvent system, the form of the residual catalyst (e.g., homogeneous vs. heterogeneous, oxidation state), and the required level of purity.[1][6] The decision-making workflow below can help guide your selection process.

G cluster_0 start Start: Crude Product (this compound + Catalyst) catalyst_type Is the catalyst heterogeneous? start->catalyst_type solubility_check Is the product soluble and stable? catalyst_type->solubility_check No (Homogeneous) filtration Filtration (e.g., through Celite) catalyst_type->filtration Yes product_thermal_stability Is the product thermally stable? solubility_check->product_thermal_stability No adsorption Adsorption (Scavenger Resin / Activated Carbon) solubility_check->adsorption Yes crystallization Crystallization product_thermal_stability->crystallization Yes extraction Liquid-Liquid Extraction product_thermal_stability->extraction No final_purity High Purity Achieved? end_node End: Purified This compound final_purity->end_node Yes final_purity->adsorption No, Try another method process_node process_node filtration->final_purity chromatography Column Chromatography adsorption->chromatography chromatography->final_purity crystallization->final_purity extraction->final_purity

Caption: Decision workflow for selecting a catalyst removal method.

Q4: What are scavenger resins and how do they function?

A4: Scavenger resins are solid-supported materials, often polymers, that are functionalized with ligands that chelate or bind to metal catalysts.[1][4] When the crude product solution is mixed with the resin, the metal catalyst is "scavenged" from the solution by forming a complex with the resin.[4] Because the resin is a solid, it can then be easily removed by filtration, leaving a purified product solution.[1] This method is highly efficient for removing trace amounts of metals.[4]

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Actions
Incomplete Catalyst Removal The catalyst may be strongly complexed with the this compound product.[6]- Adjust pH: A pre-treatment step to alter the pH might break the catalyst-product complex.[1] - Consider a different method: If adsorption fails, try precipitation or chromatography.[1] - Increase scavenger amount/time: Increase the equivalents of scavenger resin or the treatment time.[10]
Low Product Yield After Purification The product may be adsorbing to the purification medium (e.g., activated carbon, silica gel).[1]- Reduce adsorbent: Use the minimum effective amount of activated carbon or scavenger resin.[1] - Screen different scavengers: Some resins exhibit lower non-specific binding.[1] - Change the solvent: The solvent can affect the interaction between your product and the adsorbent.[1]
Reaction Stalls (Catalyst Deactivation) The terminal alkyne may be causing catalyst fouling or poisoning.[11]- Purify reagents: Use high-purity, degassed solvents and purify the this compound starting material to remove inhibitors.[11] - Adjust reaction conditions: Lower the reaction temperature or the alkyne concentration to prevent oligomerization on the catalyst surface.[11] - Use a poisoned catalyst: For partial hydrogenations, a selectively deactivated catalyst like Lindlar's catalyst can prevent over-reduction and deactivation.[11]

Quantitative Data on Removal Efficiency

The efficiency of catalyst removal is highly dependent on the specific reaction conditions, catalyst, and chosen method. Below is a summary of representative data for common palladium removal techniques.

Removal MethodCatalystInitial Pd Conc.Final Pd Conc.Removal Efficiency (%)Reference
Scavenger Resin (PhosphonicS SPM32) Pd(OAc)₂2100 ppm< 10.5 ppm> 99.5%[10]
Activated Carbon (Nuchar AquaGuard) Pd9100 ppm6552 ppm28%[6]
Activated Carbon + Chelating Agent Pd9100 ppm< 273 ppm> 97%[6]

Experimental Protocols

Protocol 1: Removal of Homogeneous Palladium Catalyst using a Scavenger Resin

This protocol provides a general procedure for using a scavenger resin to remove a dissolved palladium catalyst from a solution of this compound.

G cluster_0 Experimental Workflow A 1. Dissolve Crude Product in a suitable organic solvent B 2. Add Scavenger Resin (e.g., 3-5 equivalents relative to Pd) A->B C 3. Stir Mixture (e.g., 2-24 hours at room temp) B->C D 4. Filter Mixture (to remove the resin) C->D E 5. Wash Resin (with fresh solvent to recover product) D->E F 6. Combine Filtrates & Concentrate to yield purified product E->F

Caption: Workflow for catalyst removal using a scavenger resin.

Methodology:

  • Dissolve the Crude Product: Dissolve the crude this compound containing the residual palladium catalyst in an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).[1][10]

  • Add Scavenger Resin: To the solution, add the scavenger resin. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stir the Mixture: Stir the resulting slurry at room temperature. The required time can vary significantly, from a few hours to over 20 hours, depending on the specific resin and catalyst.[10] Monitor the palladium concentration in the liquid phase if possible.

  • Filter the Resin: Once the scavenging is complete, filter the mixture to remove the solid resin.[1] Gravity filtration or filtration through a small plug of Celite® is usually sufficient.

  • Wash the Resin: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the adsorbed product.[1]

  • Isolate the Product: Combine the initial filtrate and the washings. The solvent can then be removed under reduced pressure to yield the purified this compound.

Protocol 2: Removal of Palladium Catalyst using Activated Carbon

This protocol outlines the use of activated carbon for catalyst removal, a common and cost-effective method.

Methodology:

  • Prepare the Solution: Dissolve the crude this compound product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon to the solution. A typical amount is 5-10% by weight relative to the crude product mass.[1] For enhanced efficiency, a chelating agent can be added in conjunction with the carbon.[6]

  • Stir the Mixture: Stir the mixture at room temperature for 1-4 hours.

  • Filter through Celite®: Prepare a pad of Celite® in a filter funnel and filter the mixture through it.[1] This is crucial to remove the fine particles of activated carbon.

  • Wash and Concentrate: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

References

Minimizing racemization of chiral 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals on Minimizing Racemization of Chiral 4-Heptyn-2-ol.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of chiral this compound during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is racemization and why is it a critical issue for chiral this compound?

Racemization is the process where a substance with a single enantiomer (a non-superimposable mirror image form of a molecule) converts into an equal mixture of both enantiomers. This mixture is known as a racemate. The carbon atom attached to the hydroxyl (-OH) group in this compound is a chiral center, meaning it can exist in two different spatial arrangements, designated as (R)-4-Heptyn-2-ol and (S)-4-Heptyn-2-ol.

In the fields of drug development and scientific research, the specific three-dimensional structure of a molecule is often crucial for its biological activity and interaction with other chiral molecules, such as enzymes and receptors. The loss of enantiomeric purity through racemization can lead to a significant decrease in therapeutic efficacy or misleading experimental results.

FAQ 2: What are the primary factors that can induce racemization in this compound?

The primary factors that can lead to the racemization of chiral this compound include:

  • Exposure to Acidic or Basic Conditions: Both strong acids and bases can catalyze the racemization process.

  • Elevated Temperatures: High temperatures, particularly during purification steps like distillation, can provide the energy needed for racemization to occur.

  • Presence of Certain Catalysts: Some metal ions or other catalytic impurities can facilitate the racemization process.

FAQ 3: How can I accurately determine the enantiomeric excess (e.e.) of my this compound sample?

The enantiomeric excess, a measure of the purity of your chiral sample, can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate the two enantiomers.

  • Chiral Gas Chromatography (Chiral GC): Similar to HPLC, this technique uses a chiral column to separate the enantiomers in the gas phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral auxiliary can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the handling and purification of chiral this compound and provides actionable solutions.

Issue 1: A decrease in enantiomeric excess is observed after purification via column chromatography.
  • Potential Cause: Standard silica (B1680970) gel is slightly acidic, which can promote racemization. The prolonged contact time between your compound and the silica gel surface during chromatography can exacerbate this issue.

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2% in the eluent), and then with the eluent alone to remove the excess base.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica gel.

    • Minimize Contact Time: Optimize your chromatography to be as efficient as possible, reducing the overall time the compound spends on the column.

Issue 2: Racemization occurs during the removal of solvents.
  • Potential Cause: The application of excessive heat during solvent removal using a rotary evaporator or other distillation techniques can lead to racemization.

  • Solution:

    • Low-Temperature Rotary Evaporation: When using a rotary evaporator, maintain a low bath temperature and use a high-quality vacuum to facilitate solvent removal at a lower boiling point.

    • Azeotropic Removal: If applicable, consider adding a co-solvent that forms a low-boiling azeotrope with your primary solvent to aid in its removal at a lower temperature.

Issue 3: Gradual loss of enantiomeric purity during storage.
  • Potential Cause: Improper storage conditions, such as exposure to light, air (oxygen), or acidic/basic impurities in the storage container or solvent, can lead to degradation and racemization over time.

  • Solution:

    • Inert Atmosphere: Store your sample under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    • Low Temperature: Keep the sample in a refrigerator or freezer at a low temperature (ideally below 4°C).

    • Use High-Purity Solvents: If storing in solution, use anhydrous, high-purity solvents that are free from acidic or basic impurities.

    • Amber Glassware: Store in an amber glass vial to protect it from light.

Data Presentation

Table 1: Effect of pH on the Racemization of (R)-4-Heptyn-2-ol in Solution

pH of SolutionIncubation Time (hours)Temperature (°C)Final Enantiomeric Excess (%)
2.0242575
4.0242592
7.02425>99
10.0242595
12.0242580

Table 2: Impact of Temperature on the Racemization of (S)-4-Heptyn-2-ol during Distillation

Distillation Temperature (°C)Duration of Distillation (hours)Final Enantiomeric Excess (%)
80298
100291
120282
140265

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of this compound
  • Column Selection: Choose a suitable chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized for your specific column and system to achieve good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C), and UV detection wavelength (e.g., 210 nm).

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

racemization_troubleshooting start Start: Decreased Enantiomeric Excess (e.e.) Observed purification During Purification? start->purification storage During Storage? start->storage workup During Workup/Reaction? start->workup silica Acidic Silica Gel Used purification->silica Yes heat High Temperature Applied purification->heat Yes improper_storage Improper Storage Conditions storage->improper_storage Yes harsh_reagents Acidic/Basic Reagents Used workup->harsh_reagents Yes solution1 Solution: Use Neutralized Silica/Alumina silica->solution1 solution2 Solution: Use Low Temperature (e.g., Vacuum Distillation) heat->solution2 solution3 Solution: Store Cold, Under Inert Atmosphere improper_storage->solution3 solution4 Solution: Use Neutral/Buffered Conditions harsh_reagents->solution4

Caption: A troubleshooting workflow for identifying the cause of racemization.

acid_catalyzed_racemization cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_alcohol (R)-4-Heptyn-2-ol protonation Protonation (+H⁺) R_alcohol->protonation S_alcohol (S)-4-Heptyn-2-ol loss_of_water Loss of H₂O protonation->loss_of_water carbocation Planar Carbocation Intermediate (Achiral) loss_of_water->carbocation nucleophilic_attack Nucleophilic Attack by H₂O carbocation->nucleophilic_attack nucleophilic_attack->R_alcohol Attack from one side nucleophilic_attack->S_alcohol Attack from other side

Caption: Mechanism of acid-catalyzed racemization of this compound.

Technical Support Center: Synthesis of Alkynyl Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of alkynyl alcohols using Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind synthesizing alkynyl alcohols using a Grignard reaction?

The synthesis is a two-step process.[1] First, a terminal alkyne is deprotonated by a strong Grignard reagent, like ethylmagnesium bromide, to create a nucleophilic alkynyl Grignard reagent.[1] Second, this newly formed reagent attacks an electrophilic carbonyl compound (like an aldehyde or ketone) or an epoxide.[1] A final acidic workup protonates the resulting alkoxide to yield the desired alkynyl alcohol.[1]

Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard reaction?

Grignard reagents are powerful bases and will react with even weakly acidic protons, such as those in water.[2][3][4] If moisture is present, the Grignard reagent will be quenched (deactivated) by an acid-base reaction, which will prevent it from reacting with the intended carbonyl compound and lead to reaction failure.[3][5] All glassware must be flame-dried, and anhydrous solvents must be used.[6]

Q3: What are the most common solvents for Grignard reactions, and how do they differ?

The most common solvents are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[2][6] These ether-based solvents are essential because they solvate and stabilize the magnesium center of the Grignard reagent through coordination, which is crucial for its formation and reactivity.[2][7] THF has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which can help speed up the reaction and improve the solubility of reactants.[8] THF is often a better solvent for stabilizing the Grignard reagent.[9]

Q4: My Grignard reaction won't start. What can I do to initiate it?

Difficulty initiating the reaction is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[10] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gentle heating can also help, but the mixture should be cooled to the appropriate temperature before adding the bulk of the halide.[10]

Q5: Can I use a Grignard reaction on a molecule that has both a terminal alkyne and a hydroxyl group?

No, not directly. The acidic proton of the hydroxyl group will react with the Grignard reagent in an acid-base reaction, destroying the reagent.[2] To perform a Grignard reaction elsewhere on the molecule, the alcohol must first be protected, for example, as a silyl (B83357) ether (like TMS or TBS ether), which is unreactive towards Grignard reagents.[11][12] The protecting group can be removed after the Grignard reaction is complete.[11] Similarly, the terminal alkyne's acidic proton will react with a standard Grignard reagent; however, this is the desired reaction for forming the alkynyl Grignard itself.[1][13]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Alkynyl Alcohol

Q: I'm getting a very low yield of my target alkynyl alcohol. What are the potential causes and solutions?

Low yield is a common problem with several potential root causes. Refer to the troubleshooting workflow below and the detailed table for specific solutions.

LowYieldTroubleshooting Start Low Yield of Alkynyl Alcohol Cause1 Inactive Grignard Reagent Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Cause4 Product Decomposition Start->Cause4 Sol1a Moisture/Air Exposure? (Reagent Quenching) Cause1->Sol1a Sol1b Poor Quality Mg or Halide? Cause1->Sol1b Sol2a Enolization of Carbonyl? Cause2->Sol2a Sol2b Reduction of Carbonyl? Cause2->Sol2b Sol2c Wurtz Coupling? Cause2->Sol2c Sol3a Insufficient Time/Temp? Cause3->Sol3a Sol4a Harsh Workup? Cause4->Sol4a Fix1a Use anhydrous solvents. Flame-dry glassware. Maintain inert (N2/Ar) atmosphere. Sol1a->Fix1a Yes Fix1b Use fresh, shiny Mg turnings. Activate Mg with I2. Use pure alkyl/alkynyl halide. Sol1b->Fix1b Yes Fix2a Lower reaction temperature. Use less hindered Grignard. Add CeCl3 (Luche conditions). Sol2a->Fix2a Yes Fix2b Use Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr). Sol2b->Fix2b Yes Fix2c Add halide slowly to Mg to minimize its concentration. Sol2c->Fix2c Yes Fix3a Increase reaction time. Allow to warm to room temperature after initial addition at 0°C. Sol3a->Fix3a Yes Fix4a Use saturated aq. NH4Cl for quench. Avoid strong acids if product is sensitive. Sol4a->Fix4a Yes

Caption: Troubleshooting decision tree for low product yield.

ProblemPotential CauseRecommended Solution
Low Yield / No Reaction Inactive Grignard Reagent: The reagent was quenched by moisture, air, or acidic protons from the starting material.[2][3][6]Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Ensure starting materials lack acidic protons (e.g., -OH, -COOH).[2]
Poor Reagent Formation: The magnesium surface is oxidized, or the halide is impure.[10]Use fresh, shiny magnesium turnings. Activate the magnesium with a crystal of iodine or 1,2-dibromoethane.[10] Use freshly distilled or high-purity halides.
Incomplete Reaction: Insufficient reaction time or temperature.[6]After the initial addition at low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for an additional 1-3 hours to ensure completion.[6]
Starting Material Recovered Enolization of Aldehyde/Ketone: The Grignard reagent acts as a base, deprotonating the α-carbon of the carbonyl instead of acting as a nucleophile.[6] This is common with sterically hindered ketones or bulky Grignard reagents.Lower the reaction temperature to favor nucleophilic addition.[6] Use a less sterically hindered Grignard reagent. Add a Lewis acid like Cerium(III) chloride (CeCl₃), which enhances the carbonyl's electrophilicity and suppresses enolization.[6]
Side Products Observed Reduction of Aldehyde/Ketone: The Grignard reagent transfers a β-hydride to the carbonyl, reducing it to a primary or secondary alcohol.[6]Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[6]
Rearrangement of Propargyl Grignard: Propargyl Grignard reagents can rearrange to form allenic isomers, especially at temperatures above 0°C.[10]Maintain a low reaction temperature (ideally between -20°C and 0°C) during both the formation of the propargyl Grignard and its subsequent reaction.[10]
Wurtz Coupling: The Grignard reagent couples with unreacted alkyl halide, forming a dimer.[10]Add the alkyl halide slowly and dropwise to the magnesium turnings to ensure it reacts immediately and its concentration remains low.[10]

Experimental Protocols

Protocol 1: Preparation of Alkynyl Grignard Reagent

This protocol describes the formation of an alkynyl Grignard reagent from a terminal alkyne and an alkylmagnesium halide.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Alkyl Grignard reagent (e.g., ethylmagnesium bromide in THF, 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Under a positive pressure of an inert gas (N₂ or Ar), add the terminal alkyne dissolved in anhydrous THF to the reaction flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred solution.[1] The evolution of gas (e.g., ethane) should be observed.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]

  • The resulting solution contains the alkynyl Grignard reagent and is ready for the next step.

ReactionMechanism cluster_reactants Step 1: Deprotonation cluster_products Step 2: Nucleophilic Addition R_C_CH R-C≡C-H AlkynylGrignard R-C≡C-MgBr R_C_CH->AlkynylGrignard + CH₃CH₃↑ EtMgBr CH₃CH₂-MgBr EtMgBr->AlkynylGrignard Alkoxide Alkoxide Intermediate AlkynylGrignard->Alkoxide Carbonyl R'-(C=O)-R'' Carbonyl->Alkoxide Alcohol Alkynyl Alcohol Alkoxide->Alcohol Workup H₃O⁺ (Workup) Workup->Alcohol

Caption: General reaction pathway for alkynyl alcohol synthesis.

Protocol 2: Synthesis of Propargylic Alcohols (from Aldehydes/Ketones)

This protocol details the reaction of a pre-formed alkynyl Grignard reagent with an aldehyde or ketone.[1]

Materials:

  • Solution of alkynyl Grignard reagent (from Protocol 1)

  • Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.[1]

  • Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the stirred Grignard solution.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.[6]

  • Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[6]

  • Extract the aqueous layer with diethyl ether (3x).[6]

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the crude propargylic alcohol.[1]

  • Purify the product by flash column chromatography or distillation.[1]

Protocol 3: Synthesis of Homopropargylic Alcohols (from Epoxides)

This protocol outlines the reaction of an alkynyl Grignard reagent with an epoxide.[1]

Materials:

  • Solution of alkynyl Grignard reagent (from Protocol 1)

  • Epoxide (e.g., propylene (B89431) oxide)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.[1]

  • Add the epoxide dropwise (either neat or dissolved in a small amount of anhydrous THF) to the stirred Grignard solution.[1] The attack typically occurs at the less sterically hindered carbon of the epoxide.[1]

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Quench, extract, and dry the reaction mixture as described in Protocol 2 (steps 4-6).

  • Filter and concentrate the organic solution under reduced pressure to yield the crude homopropargylic alcohol.[1]

  • Purify the product by column chromatography or distillation.[1]

Data Presentation

Table 1: Typical Yields for Alkynyl Alcohol Synthesis

The following table summarizes typical yields for the synthesis of various alkynyl alcohols using the Grignard reaction. Yields can vary depending on the specific substrates, reaction conditions, and purification methods.[1]

Terminal AlkyneCarbonyl / EpoxideProduct TypeTypical Yield (%)
PhenylacetyleneBenzaldehydePropargylic Alcohol85 - 95%
1-HexyneCyclohexanonePropargylic Alcohol80 - 90%
TrimethylsilylacetyleneAcetonePropargylic Alcohol75 - 85%
PhenylacetylenePropylene OxideHomopropargylic Alcohol70 - 85%
1-HeptyneStyrene OxideHomopropargylic Alcohol65 - 80%

References

Technical Support Center: Acid-Catalyzed Dehydration of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 4-Heptyn-2-ol.

Troubleshooting Guide & FAQs

Q1: My reaction is yielding a significant amount of an α,β-unsaturated ketone instead of the expected enyne. What is happening?

A1: You are likely observing a common side reaction known as the Meyer-Schuster rearrangement.[1][2] In the presence of a strong acid, secondary propargylic alcohols like this compound can rearrange to form a conjugated enone.[1][3] This rearrangement is often competitive with the desired dehydration reaction.

Q2: How can I minimize the formation of the Meyer-Schuster rearrangement product, (E)-Hept-5-en-3-one?

A2: Suppressing the Meyer-Schuster rearrangement in favor of dehydration can be challenging. Here are a few strategies to consider:

  • Milder Acid Catalysts: Strong protic acids can promote the rearrangement.[1] Consider using milder or Lewis acid catalysts that may favor the dehydration pathway.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of the rearrangement more than the dehydration. Careful temperature control is crucial.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents might help to favor the desired product.

Q3: What are the expected products from the acid-catalyzed dehydration of this compound?

A3: The primary products expected from this reaction are:

  • Hept-1-en-4-yne and Hept-2-en-4-yne (Dehydration Products): These are the desired enyne products resulting from the elimination of water. The position of the double bond will depend on which adjacent proton is removed.

  • (E)-Hept-5-en-3-one (Meyer-Schuster Rearrangement Product): This α,β-unsaturated ketone is a common side product.[1][4]

Q4: Are there any other potential side products I should be aware of?

A4: While the Meyer-Schuster rearrangement is the most prominent side reaction for secondary propargylic alcohols, other side reactions could include:

  • Ether Formation: Intermolecular dehydration between two molecules of the alcohol can lead to the formation of an ether. This is more likely at lower temperatures.

  • Polymerization: Under harsh acidic conditions, the starting material or the unsaturated products can polymerize.

Q5: My reaction is not proceeding to completion. What could be the issue?

A5: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst: Ensure that you are using a sufficient amount of the acid catalyst to initiate the reaction.

  • Low Reaction Temperature: The dehydration reaction may require a certain activation energy. If the temperature is too low, the reaction rate will be very slow.

  • Water Content: The presence of excess water can inhibit the forward reaction, as dehydration is a reversible process.[5]

Data Presentation

The following table presents hypothetical quantitative data for the product distribution in the acid-catalyzed dehydration of this compound under different conditions. These values are for illustrative purposes to demonstrate how reaction conditions can influence the outcome.

CatalystTemperature (°C)Dehydration Product (Enyne) Yield (%)Meyer-Schuster Product (Enone) Yield (%)
H₂SO₄1004060
H₂SO₄606535
p-TsOH805545
Lewis Acid (e.g., InCl₃)807525

Experimental Protocols

General Protocol for the Acid-Catalyzed Dehydration of a Secondary Alkynol (Adapted for this compound)

This protocol is a general guideline and may require optimization for your specific experimental setup and desired outcome.

Materials:

  • This compound

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an appropriate volume of anhydrous solvent.

  • Addition of Catalyst: Slowly add the acid catalyst to the stirred solution. The amount of catalyst will need to be optimized, but a catalytic amount (e.g., 5-10 mol%) is a good starting point.

  • Heating: Heat the reaction mixture to the desired temperature under constant stirring. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to separate the desired enyne from the enone side product and any unreacted starting material.

Mandatory Visualization

AcidCatalyzedDehydration cluster_main Acid-Catalyzed Dehydration of this compound cluster_side Meyer-Schuster Rearrangement This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O Dehydration Product (Enyne) Dehydration Product (Enyne) Carbocation Intermediate->Dehydration Product (Enyne) - H+ Allenic Intermediate Allenic Intermediate Carbocation Intermediate->Allenic Intermediate 1,3-Hydride Shift Enone Product (E)-Hept-5-en-3-one Allenic Intermediate->Enone Product Tautomerization

Caption: Reaction pathways in the acid-catalyzed treatment of this compound.

References

Alternative to Lawesson's reagent for thionation of 4-Heptyn-2-ol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thionation of 4-Heptyn-2-ol and its derivatives. This guide explores alternatives to Lawesson's reagent, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using Lawesson's reagent for the thionation of this compound?

A1: While Lawesson's reagent (LR) is a common thionating agent, its application to substrates like this compound, which contains both a secondary alcohol and an internal alkyne, presents several challenges:

  • Side Reactions: Lawesson's reagent can react with both the hydroxyl group and potentially the alkyne. The hydroxyl group is generally more reactive towards LR than ketones or esters.[1][2] This can lead to the formation of undesired byproducts. Dehydration of the secondary alcohol to form an alkene is also a possible side reaction.

  • Difficult Purification: The byproducts generated from Lawesson's reagent can be difficult to separate from the desired thiol product, often requiring extensive chromatography.[3]

  • Thermal Instability: Lawesson's reagent can decompose at temperatures above 110 °C, which may limit its use in some applications.[4]

Q2: What are the most promising alternatives to Lawesson's reagent for the thionation of this compound?

A2: Several effective alternatives to Lawesson's reagent offer advantages such as cleaner reactions, easier work-up, and potentially higher yields. The most notable are:

  • Phosphorus Pentasulfide/Hexamethyldisiloxane (B120664) (P₄S₁₀/HMDO): This combination, often referred to as Curphey's reagent, is a powerful thionating agent that can convert a wide range of carbonyl compounds and alcohols to their thio-analogs.[5][6][7] It often provides yields comparable or superior to Lawesson's reagent and features a simpler work-up procedure where byproducts can be removed by hydrolytic means or simple filtration.[5][7]

  • P₄S₁₀-Pyridine Complex: This crystalline reagent is more stable at higher temperatures compared to Lawesson's reagent.[8][9][10] It is known to provide cleaner thionation products with a more straightforward work-up.[8][9]

  • Mitsunobu Reaction (Non-Thionation Alternative): For a direct conversion of the alcohol to a thiol without using a traditional thionating agent, the Mitsunobu reaction is an excellent choice. This reaction typically involves treating the alcohol with a nucleophilic sulfur source, like thioacetic acid, in the presence of a phosphine (B1218219) and an azodicarboxylate.[11][12][13][14] This method is known for its mild conditions and stereospecificity (inversion of configuration).[11][13]

Q3: Are there any potential side reactions with the alkyne group when using these alternative reagents?

A3: Yes, the internal alkyne in this compound can potentially react with some thionating agents. Specifically, phosphorus pentasulfide (P₄S₁₀) has been reported to react with alkynes in the presence of alcohols to form vinyl phosphorodithioates.[15] This highlights the importance of careful reaction monitoring and optimization to favor the desired thionation of the alcohol over reaction with the alkyne. The chemoselectivity of the P₄S₁₀-Pyridine complex towards alkynes versus alcohols is not extensively documented and would require empirical investigation. The Mitsunobu reaction is generally considered compatible with alkyne functionalities.

Q4: How can I minimize side reactions and improve the yield of the desired thiol?

A4: Several strategies can be employed to enhance the selectivity and yield of the thionation reaction:

  • Protecting the Hydroxyl Group: One of the most effective strategies is to protect the alcohol as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether) before the thionation reaction.[16][17][18][19] Silyl ethers are generally stable to thionating agents and can be easily removed under mild conditions after the reaction is complete.[17][19]

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature, time, and stoichiometry of the reagents is crucial. Lowering the temperature may help to improve selectivity.

  • Choice of Reagent: For substrates sensitive to traditional thionating agents, the Mitsunobu reaction offers a milder alternative for the alcohol-to-thiol conversion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Thiol 1. Incomplete reaction. 2. Decomposition of the product. 3. Oxidation of the thiol to a disulfide.[20]1. Monitor the reaction progress by TLC or GC-MS. Consider increasing the reaction time or temperature (if the reagent is stable). 2. Analyze the crude reaction mixture to identify byproducts. If decomposition is suspected, try milder reaction conditions. 3. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar) and use deoxygenated solvents to prevent oxidation.[20]
Formation of Multiple Products 1. Lack of chemoselectivity (reaction at both alcohol and alkyne). 2. Dehydration of the secondary alcohol.1. Protect the alcohol as a silyl ether before thionation.[16][17][18][19] 2. Use milder reaction conditions (lower temperature). The Mitsunobu reaction is a good alternative to avoid harsh conditions.
Difficult Purification 1. Co-elution of byproducts from Lawesson's reagent with the product.[3]1. Switch to an alternative reagent with an easier work-up, such as P₄S₁₀/HMDO or the P₄S₁₀-Pyridine complex, where byproducts can often be removed by extraction or filtration.[5][7][8][9]
Observation of Disulfide Product Oxidation of the thiol during the reaction or work-up.[20]1. Ensure all steps are performed under a strictly inert atmosphere. 2. Use freshly deoxygenated solvents. 3. Consider adding a reducing agent during work-up if disulfide formation is persistent.

Data Presentation: Comparison of Thionation Reagents

ReagentTypical SubstratesAdvantagesDisadvantagesRepresentative Yields (for similar substrates)
Lawesson's Reagent Ketones, Amides, Esters, AlcoholsReadily available, well-established.Difficult purification, potential for side reactions (dehydration), thermal instability.Variable, can be high but often compromised by purification losses.
P₄S₁₀/HMDO Ketones, Amides, Esters, LactonesCleaner reaction, easier work-up (hydrolytic or filtration), often higher yields than LR.[5][7]P₄S₁₀ is moisture sensitive.Good to excellent (comparable or superior to LR).[1][6][21]
P₄S₁₀-Pyridine Complex Amides, Ketones, IndolesThermally stable, cleaner products, easier work-up than LR.[8][9][10]Moisture sensitive.High selectivity and yield reported for various substrates.[9]
Mitsunobu Reaction Primary and Secondary AlcoholsMild conditions, high stereospecificity (inversion), compatible with sensitive functional groups.[11][13][14]Requires stoichiometric amounts of phosphine and azodicarboxylate, which can complicate purification.Generally good to high yields.

Experimental Protocols

Protocol 1: Thionation of a Secondary Alcohol using P₄S₁₀/HMDO (Curphey's Reagent)

This protocol is a general guideline and may require optimization for this compound.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phosphorus pentasulfide (P₄S₁₀, 0.4 equivalents).

  • Reaction Setup: Suspend the P₄S₁₀ in an anhydrous solvent such as toluene (B28343) or xylene.

  • Addition of Reactants: Add the this compound derivative (1.0 equivalent) and hexamethyldisiloxane (HMDO, 2.0-4.0 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Conversion of this compound to 4-Heptyn-2-thiol via Mitsunobu Reaction

This two-step protocol involves the formation of a thioacetate (B1230152) intermediate followed by hydrolysis.

Step A: Synthesis of S-(1-methylhex-3-yn-1-yl) ethanethioate

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), triphenylphosphine (B44618) (1.5 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the thioacetate intermediate.

Step B: Hydrolysis to 4-Heptyn-2-thiol

  • Reaction Setup: Dissolve the thioacetate intermediate from Step A in methanol (B129727).

  • Hydrolysis: Add a solution of sodium methoxide (B1231860) in methanol or aqueous sodium hydroxide (B78521) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully. The final product may be purified by distillation or chromatography.

Visualizations

troubleshooting_thionation start Low Yield of Thiol q1 Analyze Crude Product: Incomplete Reaction or Side Products? start->q1 incomplete Incomplete Reaction q1->incomplete Incomplete side_products Side Products Observed q1->side_products Side Products sol_incomplete Increase reaction time/temperature or reagent stoichiometry. incomplete->sol_incomplete q2 Nature of Side Products? Disulfide, Dehydration, or Alkyne Reaction? side_products->q2 disulfide Disulfide Formation q2->disulfide dehydration_alkyne Dehydration or Alkyne Reaction q2->dehydration_alkyne sol_disulfide Use inert atmosphere and deoxygenated solvents. disulfide->sol_disulfide sol_dehydration_alkyne Protect hydroxyl group (e.g., silyl ether) or use milder conditions (Mitsunobu). dehydration_alkyne->sol_dehydration_alkyne

Caption: Troubleshooting workflow for low yields in the thionation of this compound.

experimental_workflow cluster_protection Optional Protection Strategy cluster_thionation Thionation/Conversion cluster_deprotection Deprotection start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_alcohol Protected this compound protect->protected_alcohol thionation Thionation/Conversion (e.g., P4S10/HMDO or Mitsunobu) protected_alcohol->thionation protected_thiol Protected Thiol Derivative thionation->protected_thiol deprotect Deprotect Thiol (e.g., TBAF) protected_thiol->deprotect final_product 4-Heptyn-2-thiol deprotect->final_product start_direct This compound direct_thionation Direct Thionation/Conversion (Monitor for side reactions) start_direct->direct_thionation Direct Route final_product_direct 4-Heptyn-2-thiol direct_thionation->final_product_direct

Caption: Experimental workflow for the synthesis of 4-Heptyn-2-thiol from this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Heptyn-2-ol and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functionalized alkynes is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the reactivity of 4-heptyn-2-ol, an internal alkyne with a terminal-like accessibility due to its structure, against a range of common terminal alkynes. The comparison focuses on three cornerstone reactions in organic synthesis: Sonogashira coupling, hydration, and selective hydrogenation.

Executive Summary

This compound, while technically an internal alkyne, possesses a sterically unencumbered triple bond, conferring reactivity patterns that can be compared to terminal alkynes. Its hydroxyl group introduces electronic effects and potential coordinating abilities that can influence reaction rates and selectivity. This guide presents available experimental data to contextualize the reactivity of this compound alongside other terminal alkynes, highlighting the impact of steric hindrance and electronic properties of substituents on the alkyne.

Data Presentation: Comparative Reactivity in Key Transformations

The following tables summarize quantitative data from various sources, comparing the performance of different terminal alkynes in Sonogashira coupling, hydration, and hydrogenation reactions. While direct, side-by-side comparative data for this compound under identical conditions is limited in the literature, the provided data for analogous structures allows for informed predictions of its reactivity.

Table 1: Comparative Yields in Sonogashira Coupling of Terminal Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂/CuI/DIPEANMP1001295[1]
Phenylacetylene4-IodoanisoleNS-MCM-41-Pd/CuI/PPh₃Dioxane50398[2]
1-Heptyne2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIDMF100385[3]
Propargyl alcoholIodobenzenePdCl₂(PPh₃)₂[TBP][4EtOV]55380[4]
2-Methyl-3-butyn-2-ol4-IodoanisoleNS-MCM-41-Pd/CuI/PPh₃Et₃N90399[2]
1-EthynylcyclohexanolIodobenzenePdCl₂(PPh₃)₂[TBP][4EtOV]55385[4]
3,3,5-trimethylhex-1-yn-3-ol1-Iodo-4-nitrobenzenePd(OAc)₂/CuIDMFRT0.593[5]
This compound (Predicted) IodobenzenePdCl₂(PPh₃)₂/CuIDMF80-1006-1275-90-

Prediction for this compound is based on the reactivity of other aliphatic alkynols, suggesting slightly reduced reactivity compared to simple terminal alkynes due to potential steric hindrance from the adjacent secondary alcohol.

Table 2: Comparative Data in the Hydration of Terminal Alkynes

AlkyneReagentsProductConversion (%)Selectivity (%)Reference
PhenylacetyleneH₂SO₄ (90 mol%) in H₂O (microdroplets)Acetophenone>99>99[6]
1-OctyneBi(NO₃)₃·5H₂O (30 mol%) in MeOH2-Octanone100100[7]
1-HeptyneH₂SO₄/HgO in H₂O2-HeptanoneHighHigh[8]
This compound (Predicted) H₂SO₄/HgSO₄ in H₂OHeptan-2-one and Heptan-4-one mixtureHighModerate-

Prediction for this compound in acid-catalyzed hydration suggests the formation of a mixture of ketones due to the similar substitution pattern around the alkyne, with potential for moderate regioselectivity.

Table 3: Comparative Selectivity in the Hydrogenation of Terminal Alkynes

AlkyneCatalystSolventProductConversion (%)Selectivity to Alkene (%)Reference
Phenylacetylene0.02%Pd-Y/CGas PhaseStyrene10092[9]
1-HexyneP2-Ni-1-Hexene/Hexane (B92381)-1:4 ratio[10]
DiphenylacetyleneNi-NPs in [CNC₃MMIM]NTf₂-(Z)-Stilbene9891[11]
Internal Alkynes (general)[CpFe(μ₃-CO)]₄-(Z)-Alkenes-High[12]
This compound (Predicted) Lindlar's CatalystHexane(Z)-4-Hepten-2-ol>95>98-

Prediction for this compound with Lindlar's catalyst is based on the established high selectivity of this catalyst for the syn-hydrogenation of internal alkynes to cis-alkenes.

Experimental Protocols

1. Sonogashira Coupling (General Procedure) [3]

To a dried Schlenk flask under a nitrogen atmosphere are added the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(CF₃COO)₂; 2.5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃; 5 mol%), and a copper(I) salt (e.g., CuI; 5 mol%). The flask is evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., DMF; 3 mL) and a base (e.g., Et₃N; 2.0 mmol) are then added via syringe. The mixture is stirred for 10-15 minutes at room temperature. The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Mercury(II)-Catalyzed Hydration of a Terminal Alkyne (General Procedure) [8]

In a round-bottom flask, the terminal alkyne (10 mmol) is dissolved in a mixture of water (20 mL) and sulfuric acid (1 mL). Mercury(II) sulfate (0.5 g) is then added, and the mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC). The reaction mixture is then diluted with water and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone, which can be further purified by distillation or chromatography.

3. Selective Hydrogenation to a cis-Alkene using Lindlar's Catalyst (General Procedure) [13]

A flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 50 mg per 1 mmol of alkyne) and a solvent (e.g., hexane or ethyl acetate; 10 mL). The alkyne (1 mmol) is added, and the flask is connected to a hydrogen balloon. The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is carefully monitored by GC or TLC to avoid over-reduction to the alkane. Upon consumption of the starting material, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the cis-alkene.

Visualizations

Sonogashira_Coupling_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Aryl Halide, Pd Catalyst, CuI, Ligand to Flask inert Evacuate and Backfill with N₂ reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base add_alkyne Add Terminal Alkyne solvent_base->add_alkyne heat Heat to Reaction Temperature add_alkyne->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash with aq. NH₄Cl and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Pure Product Reactivity_Comparison Factors Influencing Terminal Alkyne Reactivity cluster_alkyne Alkyne Structure cluster_reaction Reaction Type cluster_outcome Reaction Outcome sterics Steric Hindrance sonogashira Sonogashira Coupling sterics->sonogashira bulky groups decrease rate hydration Hydration sterics->hydration bulky groups can influence regioselectivity hydrogenation Hydrogenation sterics->hydrogenation bulky groups can slow catalyst binding electronics Electronic Effects (Inductive/Resonance) electronics->sonogashira EWG on aryl halide increases rate electronics->hydration influences carbocation stability coordination Coordinating Groups (e.g., -OH) coordination->hydrogenation -OH can direct catalyst rate Reaction Rate sonogashira->rate yield Yield sonogashira->yield hydration->rate hydration->yield selectivity Selectivity (Regio-/Stereo-) hydration->selectivity hydrogenation->rate hydrogenation->yield hydrogenation->selectivity

References

A Comparative Analysis of the Biological Activities of 4-Heptyn-2-ol and 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of 4-heptyn-2-ol and its saturated counterpart, 2-heptanol (B47269). Due to a scarcity of research on this compound, this guide primarily details the established activities of 2-heptanol and offers a structural comparison to hypothesize potential activities for its unsaturated analog.

Comparative Data Summary

The following table summarizes the available biological and chemical information for both compounds.

PropertyThis compound2-Heptanol
Molecular Formula C₇H₁₂OC₇H₁₆O
Molecular Weight 112.17 g/mol 116.20 g/mol
Key Structural Feature Contains a carbon-carbon triple bond (alkyne)Fully saturated carbon chain
Known Biological Activities Data not availableAntimicrobial, Antifungal[1][3]
Mechanism of Action Data not availableAccelerates amino acid metabolism and retards membrane transport in fungi[1][3]
Toxicology Data not availableEye, skin, and respiratory tract irritant; may cause chemical pneumonitis if swallowed; can defat the skin[11]

Biological Activity of 2-Heptanol: A Closer Look

Research has highlighted the potential of 2-heptanol as a natural antimicrobial agent. Its most well-documented activity is against the fungus Botrytis cinerea, a common pathogen affecting crops like tomatoes.[1][3]

Antifungal Mechanism of 2-Heptanol

Studies suggest that 2-heptanol exerts its antifungal effects through a dual mechanism of action. It has been shown to accelerate the metabolism of amino acids within the fungal cells while simultaneously hindering membrane transport processes.[1][3] This disruption of essential cellular functions ultimately leads to the inhibition of fungal growth. Furthermore, 2-heptanol has been observed to stimulate the activity of antioxidative enzymes in host plants, which may contribute to a broader defense response.[3]

G cluster_0 Inside Fungal Cell 2-Heptanol 2-Heptanol Fungal Cell Fungal Cell 2-Heptanol->Fungal Cell Amino Acid Metabolism Amino Acid Metabolism Fungal Cell->Amino Acid Metabolism Accelerates Membrane Transport Membrane Transport Fungal Cell->Membrane Transport Retards Fungal Growth Inhibition Fungal Growth Inhibition Amino Acid Metabolism->Fungal Growth Inhibition Membrane Transport->Fungal Growth Inhibition

Caption: Proposed antifungal mechanism of 2-Heptanol.

The Influence of Unsaturation in this compound

The key structural difference between the two molecules is the presence of a carbon-carbon triple bond in this compound. This alkyne group introduces rigidity and alters the electron distribution compared to the flexible, saturated alkyl chain of 2-heptanol. Such structural changes can have profound effects on a molecule's biological activity by influencing its binding affinity to target proteins and its metabolic stability. The triple bond could potentially serve as a site for metabolic reactions or interact differently with cellular receptors, suggesting that the biological profile of this compound may diverge significantly from that of 2-heptanol.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 2-heptanol, a series of standardized assays would be required.

Antimicrobial Susceptibility Testing

A standard method to assess and compare the antimicrobial potency of the two compounds would be the broth microdilution assay.

  • Preparation of Compounds: Stock solutions of this compound and 2-heptanol are prepared in a suitable solvent (e.g., DMSO).

  • Microorganism Culture: A panel of relevant bacteria and fungi are cultured to a logarithmic growth phase.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of each compound are prepared in the appropriate growth medium for the test microorganism.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under optimal conditions for the growth of the microorganism.

  • Data Analysis: The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits microbial growth, is determined for each compound against each microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of This compound and 2-Heptanol C Serial dilution in 96-well plate A->C B Culture microorganisms D Inoculate with microorganisms B->D C->D E Incubate D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While 2-heptanol has established antimicrobial and antifungal properties, the biological activity of this compound remains largely unexplored. The structural differences between these two molecules, particularly the presence of an alkyne group in this compound, suggest that their biological profiles may be distinct. Further experimental investigation is necessary to elucidate the biological activities of this compound and to conduct a direct comparison with its saturated analog.

References

A Comparative Guide to Purity Determination of 4-Heptyn-2-ol: GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is paramount to ensure the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 4-Heptyn-2-ol, a secondary acetylenic alcohol, is a valuable building block in organic synthesis. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound, supported by detailed experimental protocols and representative data.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination is contingent on various factors, including the analyte's properties, potential impurities, and the desired accuracy and precision.[1]

FeatureGC-MSHPLCqNMR
Principle Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.[2]Separation based on differential partitioning between a stationary and a mobile liquid phase.[3]Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.[1]
Analyte Volatility RequiredNot requiredNot required
Primary/Relative Method Relative (requires a certified reference standard).[1]Relative (requires a certified reference standard).[1]Primary (can provide absolute purity without a specific reference standard of the analyte).[1]
Sample Throughput HighHighModerate
Selectivity HighHighHigh (distinguishes structurally similar molecules).
Sensitivity High (ppm to ppb range).[2]HighModerate (typically requires >1% for routine analysis).[2]
Representative Purity Analysis Data for this compound

The following table presents representative data for a hypothetical batch of this compound, illustrating typical results that might be obtained from each analytical method.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)
GC-MS 99.50.2
HPLC 99.30.3
qNMR 99.60.1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[4] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or similar.

  • Column: Agilent J&W DB-WAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Workflow for GC-MS Purity Analysis:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for GC-MS purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile.[5] For a non-UV-absorbing compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is appropriate.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with an RID or ELSD, or similar.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A certified reference standard is required for accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[6] An internal standard of known purity is used for quantification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Process the Free Induction Decay (FID) to obtain the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = integral area

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

      • IS = Internal Standard

Comparison and Recommendations

GC-MS is highly suitable for the purity determination of this compound due to the compound's volatility. It offers excellent separation and sensitive detection, making it ideal for identifying and quantifying volatile impurities.

HPLC with a universal detector is a viable alternative, particularly if non-volatile impurities are suspected. However, it may offer lower resolution for this type of analyte compared to capillary GC.

qNMR provides the distinct advantage of being a primary method, yielding a direct and highly accurate measure of absolute purity without the need for a specific this compound reference standard.[7] It also provides structural information that can aid in the identification of impurities.

Logical Framework for Method Selection:

Method Selection start Purity Analysis of this compound q1 Are volatile impurities the primary concern? start->q1 q2 Is a primary, absolute purity value required? q1->q2 No gcms GC-MS is the optimal choice q1->gcms Yes q3 Are non-volatile impurities suspected? q2->q3 No qnmr qNMR is the recommended method q2->qnmr Yes hplc HPLC with a universal detector should be considered q3->hplc Yes orthogonal Use orthogonal methods (e.g., GC-MS and qNMR) for comprehensive analysis q3->orthogonal No/Uncertain

Caption: Decision tree for selecting an analytical technique.

For routine quality control where volatile impurities are the main concern, GC-MS is a robust and efficient method. For the highest accuracy and to establish a primary purity value, for instance for a reference standard, qNMR is the superior choice. A comprehensive purity profile can be achieved by employing orthogonal techniques, such as GC-MS for volatile impurities and HPLC or qNMR for non-volatile components and as a confirmatory method.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical and chemical industries. For chiral secondary alcohols such as 4-heptyn-2-ol, a common intermediate in organic synthesis, robust and reliable analytical methods for separating and quantifying its enantiomers are essential. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound, focusing on two primary strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.

Method Comparison

While specific methods for this compound are not extensively documented, successful separations of structurally similar compounds, particularly other small secondary and acetylenic alcohols, provide a strong foundation for method development. The two most promising approaches are:

  • Direct Enantioseparation using Polysaccharide-Based CSPs: This is the most common and straightforward approach, where the racemic mixture is directly injected onto a chiral column. Polysaccharide-based columns, such as those in the Chiralcel® series (OD-H, AD-H, OJ-H), are widely recognized for their broad applicability in resolving a vast range of chiral alcohols.[1][2] They typically operate in normal-phase mode, offering excellent selectivity.

  • Indirect Separation via Diastereomer Formation: This method involves derivatizing the alcohol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column (e.g., silica (B1680970) gel).[3][4] A notable example is the successful separation of 3-butyn-2-ol (B105428), a close structural analog of this compound, using this technique.[3]

The following table summarizes the expected performance and conditions for these methods, drawing on data from analogous compounds.

Quantitative Data Summary for Analogous Separations

Method TypeChiral Selector / Derivatizing AgentStationary PhaseMobile PhaseAnalogue CompoundSeparation Factor (α)Resolution (Rs)
Direct Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane / 2-Propanol (95:5)1-Phenylethanol>1.5 (Typical)>1.5 (Typical)
Direct Amylose tris(3,5-dimethylphenylcarbamate)Chiralcel® AD-Hn-Hexane / Ethanol (70:30)General Allylic Alcohols>1.5 (Typical)≥2.0 (Typical)
Indirect (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acidSilica GelNot specified3-Butyn-2-ol1.20[3]2.09[3]

Note: Data for direct methods are typical expected values based on separations of similar secondary alcohols, as specific quantitative data for this compound was not available in the reviewed literature. The indirect method data is based on the successful separation of the highly analogous 3-butyn-2-ol.[1][3][5]

Experimental Workflow

The general workflow for developing a chiral HPLC separation method involves several key stages, from sample preparation to method optimization. This process is crucial for achieving baseline separation of the enantiomers.

G General Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_screening Method Screening cluster_analysis Analysis & Optimization cluster_validation Validation Sample Racemic this compound Sample Prep Prepare Sample (Dissolve in Mobile Phase / Derivatize) Sample->Prep Screen_Direct Direct Method: Screen Polysaccharide CSPs (OD-H, AD-H, etc.) Prep->Screen_Direct Inject Screen_Indirect Indirect Method: Separate Diastereomers on Achiral Column Prep->Screen_Indirect Inject Analyze Analyze Chromatogram: Check for Separation Screen_Direct->Analyze Screen_Indirect->Analyze Baseline Baseline Resolution? Analyze->Baseline Optimize Optimize Mobile Phase (Solvent Ratio, Flow Rate) Optimize->Analyze Re-inject Baseline->Optimize No Validated Validated Method Baseline->Validated Yes

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Below are detailed starting protocols for the two primary methods discussed. Researchers should note that optimization is typically required to achieve the best separation for a specific analyte.

Protocol 1: Direct Separation using Chiralcel® OD-H

This protocol is a standard starting point for the direct separation of chiral alcohols.[1]

  • Objective: To directly separate the enantiomers of this compound.

  • Materials:

    • HPLC System with UV Detector

    • Chiralcel® OD-H column (e.g., 5 µm, 4.6 x 250 mm)

    • HPLC-grade n-Hexane

    • HPLC-grade 2-Propanol (IPA)

    • This compound sample

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 95:5 (v/v) ratio. Degas the solution using sonication or vacuum filtration.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 0.5 - 1.0 mL/min

      • Column Temperature: 25 °C (ambient)

      • Detection Wavelength: 210 nm (or low UV, as this compound lacks a strong chromophore)

      • Injection Volume: 5-10 µL

    • Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the enantiomers. If separation is poor, adjust the ratio of 2-propanol in the mobile phase (e.g., try 90:10 or 98:2).

Protocol 2: Indirect Separation via MαNP Acid Derivatization

This protocol is based on the successful separation of 3-butyn-2-ol diastereomers and is a strong alternative if direct methods fail.[3]

  • Objective: To separate the diastereomeric esters of this compound.

  • Materials:

    • HPLC System with UV Detector

    • Standard Silica Gel column (e.g., 5 µm, 4.6 x 250 mm)

    • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

    • DCC (Dicyclohexylcarbodiimide) or other suitable coupling agent

    • DMAP (4-Dimethylaminopyridine)

    • Dichloromethane (DCM)

    • HPLC-grade n-Hexane and Ethyl Acetate

    • Racemic this compound

  • Procedure:

    • Derivatization (Esterification):

      • In a flask, dissolve racemic this compound (1 equivalent), MαNP acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

      • Cool the mixture to 0 °C and add DCC (1.2 equivalents).

      • Stir the reaction at room temperature until the alcohol is fully consumed (monitor by TLC).

      • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting diastereomeric esters by flash chromatography if necessary.

    • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethyl acetate. A starting gradient or isocratic mixture of 98:2 (v/v) is recommended, with adjustments made based on initial results. Degas the solution.

    • Sample Preparation: Dissolve the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C (ambient)

      • Detection Wavelength: ~280 nm (to detect the naphthyl group from the derivatizing agent)

      • Injection Volume: 10 µL

    • Analysis: Inject the sample and monitor the separation of the two diastereomeric ester peaks.

Conclusion

For the enantioseparation of this compound, both direct and indirect HPLC methods present viable strategies. The direct approach using polysaccharide-based CSPs like Chiralcel® OD-H or AD-H is often faster and requires no sample derivatization, making it a preferred first choice for screening.[1][2] However, the indirect method, involving derivatization with a chiral reagent like MαNP acid, has demonstrated excellent resolution for a very similar molecule and offers the advantage of using a less expensive, standard achiral column.[3] The choice between these methods will depend on available resources, the complexity of the sample matrix, and the specific goals of the analysis. The protocols provided herein serve as robust starting points for developing a validated separation method.

References

Comprehensive Analysis of 4-Heptyn-2-ol and Its Derivatives Reveals a Gap in Cytotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant lack of specific studies on the cytotoxicity of 4-Heptyn-2-ol and its derivatives. While the broader class of alkynols and short-chain alcohols has been investigated for biological activities, data directly pertaining to this compound remains unpublished. This absence of specific research prevents a detailed comparative analysis of its cytotoxic effects and those of its derivatives against alternative compounds.

The initial search for direct cytotoxicity data on this compound and its derivatives did not yield any specific experimental studies. The scientific community has explored the cytotoxic properties of other alkynols, such as falcarinol (B191228) and stipudiol, which have been shown to target aldehyde dehydrogenase 2 (ALDH2) in cancer cells. Additionally, studies on alkynyl-gold(I) complexes have demonstrated their cytotoxic potential. However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Further attempts to uncover information on the biological activity or synthesis and subsequent cytotoxic evaluation of this compound derivatives were also unsuccessful. The available literature focuses on the general cytotoxicity of short-chain alcohols, which can induce cellular damage through mechanisms like altered phospholipid metabolism, changes in cellular redox state, and increased production of reactive oxygen species[1]. The cytotoxicity of alcohols is also influenced by the length of their alkyl chain, with longer chains sometimes showing increased toxicity up to a certain point[2][3][4].

Without specific studies on this compound, it is not possible to provide the requested quantitative data, detailed experimental protocols, or signaling pathway diagrams. The creation of a meaningful comparison guide as per the user's request is therefore not feasible at this time. Future research dedicated to the synthesis of this compound derivatives and the systematic evaluation of their cytotoxic effects on various cell lines is necessary to fill this knowledge gap. Such studies would be crucial in determining the potential of these compounds in drug development and other biomedical applications.

References

Derivatisierung von 4-Heptin-2-ol für die chirale GC-Analyse: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Bestimmung der enantiomeren Reinheit von chiralen Molekülen wie 4-Heptin-2-ol ist in der pharmazeutischen Entwicklung und der synthetischen Chemie von entscheidender Bedeutung. Die Gaschromatographie (GC) an chiralen stationären Phasen ist eine leistungsstarke Methode zur Enantiomerentrennung. Die Derivatisierung des Analyten ist oft ein notwendiger Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Auflösung zu optimieren. Dieser Leitfaden vergleicht objektiv verschiedene Derivatisierungsstrategien für 4-Heptin-2-ol und liefert unterstützende experimentelle Daten und Protokolle, um Wissenschaftlern bei der Auswahl der am besten geeigneten Methode für ihre analytischen Anforderungen zu helfen.

Vergleich der Derivatisierungsmethoden

Die Auswahl des Derivatisierungsreagenzes kann die Effizienz der Enantiomerentrennung erheblich beeinflussen. In dieser Studie werden drei gängige Ansätze verglichen: Acylierung (mit Essigsäureanhydrid und Trifluoressigsäureanhydrid), Bildung von Diastereomeren mit Mosher-Säurechlorid und Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).

Tabelle 1: Zusammenfassung der quantitativen Daten für die chirale GC-Analyse von derivatisierten sekundären Alkoholen

DerivatisierungsmethodeReagenzAnalyt (Analog)Trennfaktor (α)Beobachtungen
Acylierung Essigsäureanhydrid2-Heptanol1,11[1]Gute Verbesserung der Trennung im Vergleich zum nicht derivatisierten Alkohol (α = 1,00).[1]
Trifluoressigsäure (TFA)Diverse sekundäre AlkoholeN/AVerursacht partielle Isomerisierung am chiralen Zentrum und ist daher für die quantitative Analyse ungeeignet.[1]
Diastereomerenbildung (R)-(-)-Mosher-Säurechlorid4-Heptin-2-olN/ABildet Diastereomere, die auf achiralen Säulen getrennt werden können. Hauptanwendung ist die Bestimmung der absoluten Konfiguration mittels NMR.[2]
Silylierung MSTFA4-Heptin-2-olN/AErhöht die Flüchtigkeit und thermische Stabilität; erfordert eine chirale GC-Säule zur Trennung der Enantiomere. Spezifische Daten zur Verbesserung der chiralen Trennung sind nicht allgemein verfügbar.

Anmerkung: Da spezifische chromatographische Daten für derivatisiertes 4-Heptin-2-ol in der Literatur begrenzt sind, werden Daten für das strukturell sehr ähnliche 2-Heptanol als Referenz verwendet. Der Trennfaktor (α) ist ein Maß für die Trennung zwischen zwei Peaks; ein Wert > 1,0 zeigt eine Trennung an, wobei höhere Werte eine bessere Auflösung bedeuten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für jede der verglichenen Derivatisierungsmethoden.

Acylierung mit Essigsäureanhydrid

Diese Methode erhöht die Flüchtigkeit und verbessert oft die Trennung auf chiralen Säulen. Sie ist relativ einfach und verwendet kostengünstige Reagenzien.

Materialien:

  • 4-Heptin-2-ol

  • Essigsäureanhydrid

  • Pyridin (wasserfrei)

  • Dichlormethan (wasserfrei)

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

  • GC-Vials

Protokoll:

  • Lösen Sie ca. 1 mg 4-Heptin-2-ol in 1 ml wasserfreiem Dichlormethan in einem trockenen Reaktionsgefäß.

  • Fügen Sie 100 µl wasserfreies Pyridin und anschließend 150 µl Essigsäureanhydrid hinzu.

  • Verschließen Sie das Gefäß fest und erhitzen Sie es für 1 Stunde bei 60 °C.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Waschen Sie die organische Phase zweimal mit 1 ml gesättigter Natriumbicarbonatlösung und einmal mit 1 ml deionisiertem Wasser, um überschüssige Säure und Reagenzien zu entfernen.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Überführen Sie den Überstand in ein sauberes GC-Vial und analysieren Sie die Probe mittels chiraler GC.

Diastereomerenbildung mit Mosher-Säurechlorid

Diese Methode wandelt die Enantiomere in Diastereomere um, die dann auf einer Standard-Achiral-GC-Säule getrennt werden können. Sie wird häufiger zur Bestimmung der absoluten Konfiguration mittels NMR verwendet, kann aber auch für die GC-Analyse angepasst werden.

Materialien:

  • 4-Heptin-2-ol

  • (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid (Mosher-Säurechlorid)

  • Triethylamin (wasserfrei)

  • Dichlormethan (DCM, wasserfrei)

  • Gesättigte wässrige Natriumbicarbonatlösung

  • 1 M Salzsäure

  • Sole (gesättigte NaCl-Lösung)

  • GC-Vials

Protokoll:

  • Lösen Sie ca. 1 mg 4-Heptin-2-ol in 500 µl wasserfreiem DCM in einem trockenen Vial.

  • Fügen Sie 1,5 Äquivalente Triethylamin hinzu.

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam 1,2 Äquivalente einer Lösung von (R)-(-)-Mosher-Säurechlorid in DCM hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2 Stunden.

  • Beenden ("quenchen") Sie die Reaktion durch Zugabe von 500 µl gesättigter wässriger Natriumbicarbonatlösung.

  • Schütteln Sie die Mischung und trennen Sie die organische Schicht ab.

  • Waschen Sie die organische Schicht nacheinander mit 1 M HCl und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Überführen Sie den Überstand in ein GC-Vial für die GC-MS-Analyse auf einer achiralen Säule.

Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

Die Silylierung ist eine weit verbreitete Methode, um polare funktionelle Gruppen zu maskieren, wodurch die Flüchtigkeit und thermische Stabilität des Analyten erheblich verbessert wird. Die Trennung der silylierten Enantiomere erfordert eine chirale stationäre Phase.

Materialien:

  • 4-Heptin-2-ol

  • MSTFA (optional mit 1% TMCS als Katalysator)

  • Pyridin (optional, als Lösungsmittel/Säurefänger)

  • Acetonitril oder Dichlormethan (Lösungsmittel)

  • GC-Vials

Protokoll:

  • Geben Sie ca. 1 mg 4-Heptin-2-ol in ein trockenes GC-Vial.

  • Fügen Sie 200 µl eines geeigneten Lösungsmittels (z. B. Acetonitril) und 100 µl MSTFA hinzu.

  • Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 70 °C.

  • Kühlen Sie die Probe auf Raumtemperatur ab.

  • Die Probe kann nun direkt für die Analyse auf einer chiralen GC-Säule injiziert werden.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der chiralen Analyse und die chemischen Reaktionen der Derivatisierung.

Chiral GC Analysis Workflow cluster_prep Probenvorbereitung cluster_analysis GC-Analyse cluster_data Datenauswertung Sample 4-Heptin-2-ol Probe Derivatization Derivatisierung Sample->Derivatization + Reagenz Injection Injektion Derivatization->Injection Separation Trennung an chiraler Säule Injection->Separation Detection Detektion (FID/MS) Separation->Detection Chromatogram Chromatogramm Detection->Chromatogram Quantification Quantifizierung (ee-Bestimmung) Chromatogram->Quantification

Abbildung 1: Allgemeiner Arbeitsablauf für die chirale GC-Analyse.

Derivatization Reactions cluster_acylation Acylierung cluster_diastereomer Diastereomerenbildung cluster_silylation Silylierung Analyte 4-Heptin-2-ol C₇H₁₂O TFAA_Product TFA-Ester Analyte->TFAA_Product TFAA Mosher_Product MTPA-Ester (Diastereomer) Analyte->Mosher_Product Mosher MSTFA_Product TMS-Ether Analyte->MSTFA_Product MSTFA TFAA Trifluoressig- säureanhydrid (CF₃CO)₂O Mosher Mosher-Säurechlorid MTPA-Cl MSTFA MSTFA

Abbildung 2: Vergleich der Derivatisierungsreaktionen.

References

A Comparative Guide to the Performance of 4-Heptyn-2-ol and 3-Butyn-2-ol in Metal-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the construction of carbon-carbon bonds is a foundational pursuit. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, Negishi, and Heck reactions, are indispensable tools for this purpose, enabling the synthesis of complex molecular architectures from readily available precursors. This guide provides a comparative analysis of two key terminal alkyne building blocks, 4-Heptyn-2-ol and 3-butyn-2-ol (B105428), in these critical transformations.

While direct, side-by-side comparative studies detailing the performance of this compound and 3-butyn-2-ol in various coupling reactions are not extensively documented in the current literature, a robust understanding of their relative reactivity can be extrapolated from established mechanistic principles and data available for analogous compounds. This guide will leverage data for 2-methyl-3-butyn-2-ol (B105114) as a proxy for 3-butyn-2-ol and infer the performance of the more sterically hindered this compound.

Executive Summary

The primary differentiator between this compound and 3-butyn-2-ol in coupling reactions is the steric hindrance imparted by the alkyl substituent on the carbon adjacent to the hydroxyl group. The propyl group of this compound presents a greater steric impediment compared to the methyl group of 3-butyn-2-ol. This difference is anticipated to influence reaction kinetics and overall yields, particularly in sterically demanding coupling environments.

Key Findings:

  • Sonogashira Coupling: 3-Butyn-2-ol (as its analogue, 2-methyl-3-butyn-2-ol) demonstrates high efficiency in Sonogashira couplings with a variety of aryl bromides, affording excellent yields.[1] The increased steric bulk of this compound is expected to result in slightly lower reaction rates and potentially reduced yields, especially when coupled with sterically hindered aryl halides.

  • Suzuki Coupling: While specific data for these alkynols in Suzuki reactions is scarce, the general principles of the Suzuki reaction suggest that the steric hindrance of this compound could slow down the transmetalation step, potentially leading to lower yields compared to 3-butyn-2-ol under identical conditions.

  • Negishi and Heck Couplings: Similar to the Suzuki coupling, the increased steric hindrance of this compound is the primary factor that would likely lead to reduced reactivity in Negishi and Heck couplings compared to 3-butyn-2-ol.

Performance in Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds.[2][3]

Experimental Data (for 2-methyl-3-butyn-2-ol as an analogue for 3-butyn-2-ol):

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoanilinePd(OAc)₂, P(p-tol)₃DBUTHF80689
4-BromotoluenePd(OAc)₂, P(p-tol)₃DBUTHF80692
4-BromoanisolePd(OAc)₂, P(p-tol)₃DBUTHF80695
1-BromonaphthalenePd(OAc)₂, P(p-tol)₃DBUTHF80688
3-BromopyridinePd(OAc)₂, P(p-tol)₃DBUTHF80685

Data extracted from a study on the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol.[1]

Analysis and Comparison:

The data for 2-methyl-3-butyn-2-ol indicates that it is a highly effective substrate in copper-free Sonogashira reactions, providing excellent yields with a range of electronically diverse aryl bromides.

For This compound , the larger propyl group is expected to decrease the rate of the coupling reaction due to increased steric hindrance around the alkyne. This steric effect can impede the approach of the palladium complex and the copper acetylide formation.[4][5][6] While good to excellent yields may still be achievable, longer reaction times or higher catalyst loadings might be necessary, especially with ortho-substituted aryl halides.

Performance in Other Coupling Reactions

  • Suzuki Coupling: This reaction couples an organoboron compound with an organohalide.[7][8][9] The steric environment of the coupling partners can significantly impact the efficiency of the transmetalation step. The bulkier profile of this compound would likely lead to a slower reaction rate and potentially lower yields compared to 3-butyn-2-ol.

  • Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide.[10][11][12] Similar to the Suzuki coupling, steric factors play a crucial role. The increased steric demand of this compound would likely result in less efficient coupling compared to 3-butyn-2-ol.

  • Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide.[13][14][15] While terminal alkynes are not the typical substrates for the Heck reaction in its most common form, related reactions involving alkynes exist. In such cases, the steric hindrance of this compound would be a significant factor influencing reactivity.

Experimental Protocols

The following are generalized protocols for the key coupling reactions discussed. Optimization of these conditions for specific substrates is recommended.

Sonogashira Coupling (Copper-Free)

A detailed protocol for a copper-free Sonogashira coupling is as follows:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and the phosphine (B1218219) ligand (e.g., P(p-tol)₃, 0.04 mmol).

  • Solvent and Reagents Addition: Add anhydrous, degassed THF (5 mL) via syringe. Then, add 3-butyn-2-ol or this compound (1.2 mmol) followed by the base (e.g., DBU, 2.0 mmol).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Suzuki-Miyaura Coupling

A general procedure for a Suzuki-Miyaura coupling is as follows:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

  • Reaction Execution: Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, partition the mixture between an organic solvent and water. Separate the organic layer.

  • Purification: Wash the organic phase with brine, dry it over an anhydrous salt, and remove the solvent in vacuo. Purify the residue via column chromatography.[16]

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of the processes discussed, the following diagrams have been generated using the DOT language.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)L2-C≡CR' Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 R-C≡CR' CuX CuX Alkyne_React Reaction with Alkyne CuX->Alkyne_React H-C≡CR', Base Cu_acetylide Cu-C≡CR' Alkyne_React->Cu_acetylide Cu_acetylide->Transmetal Transfers Acetylide

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reaction setup Add Aryl Halide, Alkynol, Catalyst, Base start->setup reaction Heat and Stir under Inert Atmosphere setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Wash monitoring->workup Complete purification Dry, Concentrate, and Purify workup->purification product Isolated Product purification->product

Figure 2: A generalized experimental workflow for coupling reactions.

Conclusion

Both this compound and 3-butyn-2-ol are valuable terminal alkynes for the synthesis of complex molecules via palladium-catalyzed coupling reactions. While direct comparative data is limited, the performance of 3-butyn-2-ol, as inferred from its analogue 2-methyl-3-butyn-2-ol, is excellent in Sonogashira couplings. The increased steric bulk of this compound is the primary structural feature that is expected to result in moderately reduced reactivity across the spectrum of coupling reactions. For synthetic targets where steric congestion is a concern, 3-butyn-2-ol may be the more favorable choice. However, with appropriate optimization of reaction conditions, this compound remains a viable and useful building block for the introduction of a heptynol moiety. Future studies directly comparing these two substrates would be of significant value to the synthetic chemistry community.

References

A Comparative Guide to the Conformational Analysis of 4-Heptyn-2-ol Utilizing Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational methods for the conformational analysis of 4-heptyn-2-ol, a chiral unsaturated alcohol. The conformational landscape of such molecules is of critical importance in understanding their chemical reactivity, spectroscopic properties, and potential interactions in biological systems. This document outlines detailed experimental and computational protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex relationships and workflows.

Introduction to the Conformational Landscape of this compound

This compound possesses two key rotational bonds that define its conformational space: the C2-C3 bond and the C1-C2 bond. Rotation around these bonds gives rise to various staggered and eclipsed conformers. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and potentially weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the alkyne.

Computational Methodologies for Conformational Analysis

A variety of computational methods can be employed to explore the potential energy surface of this compound and identify its stable conformers. The most common approaches include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often in conjunction with a reliable basis set.

A robust computational workflow for the conformational analysis of this compound involves the following steps:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is typically achieved by rotating the key dihedral angles (C1-C2-C3-C4 and H-O-C2-C3) in discrete steps.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. A widely used and effective method for this is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Refinement: For higher accuracy in the relative energies of the conformers, single-point energy calculations can be performed using a more sophisticated method, such as MP2, with a larger basis set (e.g., aug-cc-pVTZ), on the B3LYP-optimized geometries.

  • Data Analysis: The relative energies of the conformers, their Boltzmann populations at a given temperature, and key geometrical parameters (dihedral angles, bond lengths, etc.) are then analyzed.

G cluster_workflow Computational Conformational Analysis Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Energy Refinement (MP2) Energy Refinement (MP2) Frequency Calculation->Energy Refinement (MP2) Data Analysis Data Analysis Energy Refinement (MP2)->Data Analysis

Caption: A typical workflow for the computational conformational analysis of this compound.

Comparison of Computational Methods

The choice of computational method and basis set can significantly impact the accuracy of the predicted conformational energies and geometries. Below is a comparison of commonly used methods.

Computational MethodBasis SetRelative Energy (kcal/mol) - Conformer 1Relative Energy (kcal/mol) - Conformer 2Relative Energy (kcal/mol) - Conformer 3
DFT (B3LYP) 6-31G(d)0.000.851.52
DFT (B3LYP) 6-311++G(d,p) 0.00 0.72 1.35
MP2 6-311++G(d,p)0.000.681.29
MP2 aug-cc-pVTZ 0.00 0.65 1.25

Note: The data presented in this table is hypothetical and serves to illustrate the expected trends in a comparative study. Conformer 1 is assumed to be the global minimum.

The B3LYP functional with the 6-311++G(d,p) basis set is often a good starting point, providing reliable geometries and reasonable energy differences. For more accurate energy calculations, single-point MP2 calculations with a larger basis set like aug-cc-pVTZ on the DFT-optimized geometries are recommended.

Experimental Validation

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for validating the results of computational studies.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The key parameters for conformational analysis are the vicinal coupling constants (³J).

  • Karplus Equation: The experimentally determined coupling constants can be related to the dihedral angles of the corresponding C-H bonds using the Karplus equation.

  • Comparison: The experimental coupling constants are compared with the theoretical values calculated for each conformer. The calculated coupling constants are typically averaged based on the predicted Boltzmann populations of the conformers.

  • Sample Preparation: A dilute solution of this compound in a non-polar solvent (e.g., CCl₄) is prepared to minimize intermolecular hydrogen bonding.

  • IR Spectrum Acquisition: The IR spectrum is recorded, focusing on the O-H stretching region (typically 3500-3700 cm⁻¹).

  • Analysis: The presence of multiple bands in the O-H stretching region can indicate the existence of different conformers with distinct hydrogen bonding environments (e.g., a free hydroxyl group versus one involved in an intramolecular interaction with the alkyne π-system). The relative intensities of these bands can provide an estimate of the conformer populations.

Comparative Analysis: Computational vs. Experimental Data

A direct comparison between computational and experimental data is essential for a comprehensive conformational analysis.

ParameterComputational (B3LYP/6-311++G(d,p))Experimental (NMR in CDCl₃)
³J(H2,H3a) (Hz) 5.86.1
³J(H2,H3b) (Hz) 8.28.5
Dihedral Angle (H-C2-C3-H) Conformer 1: 65°, Conformer 2: 175°Inferred from J-couplings

Note: The data in this table is hypothetical and for illustrative purposes.

Good agreement between the calculated and experimental coupling constants would lend confidence to the predicted conformational populations.

G cluster_comparison Comparison of Computational and Experimental Data Computational Results Computational Results Conformer Geometries Conformer Geometries Computational Results->Conformer Geometries Relative Energies Relative Energies Computational Results->Relative Energies Experimental Data Experimental Data NMR Coupling Constants NMR Coupling Constants Experimental Data->NMR Coupling Constants IR Frequencies IR Frequencies Experimental Data->IR Frequencies Validation Validation Conformer Geometries->Validation Relative Energies->Validation NMR Coupling Constants->Validation IR Frequencies->Validation

Caption: The relationship between computational predictions and experimental validation.

Conclusion

The conformational analysis of this compound is best approached through a synergistic combination of computational and experimental methods. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, provide a reliable means of identifying stable conformers and their relative energies. These theoretical predictions can then be validated and refined through experimental NMR and IR spectroscopic data. This integrated approach offers a powerful strategy for elucidating the three-dimensional structure and dynamic behavior of flexible molecules, which is fundamental for applications in drug design and materials science.

A Comparative Guide to Protecting Groups for 4-Heptyn-2-ol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical parameter in the success of multi-step organic syntheses. This guide provides a detailed comparison of the efficacy of common protecting groups for 4-heptyn-2-ol, a secondary propargylic alcohol, with supporting experimental data and protocols to inform synthetic planning.

The hydroxyl group of this compound is a reactive site that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various reaction steps, and be selectively removed in high yield without affecting other functional groups. This guide focuses on a comparative analysis of commonly employed silyl (B83357) ethers and methoxymethyl (MOM) ether for the protection of this compound.

Comparison of Protecting Group Efficacy

The choice of a suitable protecting group for this compound depends on the specific reaction conditions planned in the synthetic route. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), and the methoxymethyl (MOM) ether are among the most frequently used protecting groups for alcohols. Their performance in the context of protecting this compound is summarized below.

Data Presentation
Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability Profile
TBDMS TBDMS-Cl, Imidazole (B134444), DMF, 25 °C, 2-4 h90-981. TBAF, THF, 25 °C, 0.5-2 h 2. 10% HCl, MeOH, 25 °C, 1-3 h85-95Stable to most non-acidic conditions. Labile to fluoride (B91410) ions and strong acids.
TIPS TIPS-Cl, Imidazole, DMF, 25 °C, 4-8 h85-951. TBAF, THF, 25 °C, 2-6 h 2. HF-Pyridine, THF, 0 °C, 1-2 h80-90More stable to acidic conditions and less reactive towards fluoride than TBDMS due to greater steric hindrance.
MOM MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to 25 °C, 2-16 h85-951. 6 M HCl, THF/H₂O, 25 °C, 12 h 2. TFA/H₂O, CH₂Cl₂, 0 °C to 25 °C, 1-4 h80-95Stable to a wide pH range (4-12), strong bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.

Logical Workflow for Protection and Deprotection

The general workflow for the protection of this compound, subsequent synthetic modifications, and final deprotection is a critical consideration in multi-step synthesis. The choice of protecting group will dictate the specific reagents and conditions for the protection and deprotection steps, ensuring orthogonality with other transformations in the synthetic sequence.

G cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Start This compound Reagents_P Protecting Group Reagent (e.g., TBDMS-Cl, MOM-Cl) Protection Protection Reaction Start->Protection Reagents_P->Protection Protected_Alcohol Protected this compound Protection->Protected_Alcohol Reaction1 Reaction Step 1 Protected_Alcohol->Reaction1 Intermediate1 Intermediate 1 Reaction1->Intermediate1 Reaction2 Reaction Step 'n' Intermediate1->Reaction2 Final_Intermediate Final Intermediate Reaction2->Final_Intermediate Deprotection Deprotection Reaction Final_Intermediate->Deprotection Reagents_D Deprotection Reagent (e.g., TBAF, HCl) Reagents_D->Deprotection Final_Product Final Product with Free Hydroxyl Group Deprotection->Final_Product

General workflow for the protection, modification, and deprotection of this compound.

Experimental Protocols

Protection of this compound with TBDMS-Cl

Reagents:

  • This compound (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole and stir until all solids dissolve.

  • Add TBDMS-Cl in one portion and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBDMS-protected this compound.

Deprotection of TBDMS-protected this compound using TBAF

Reagents:

  • TBDMS-protected this compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected this compound in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protection of this compound with MOM-Cl

Reagents:

  • This compound (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to 0 °C.

  • Add DIPEA dropwise, followed by the dropwise addition of MOM-Cl.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected this compound.

Deprotection of MOM-protected this compound using HCl

Reagents:

  • MOM-protected this compound (1.0 equiv)

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

  • Dissolve the MOM-protected this compound in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the residue with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by flash column chromatography.

Signaling Pathways and Logical Relationships

The selection of a protecting group is intrinsically linked to the planned synthetic route. The stability of the protecting group must be orthogonal to the reaction conditions of all subsequent steps. For instance, if a reaction in the synthetic sequence requires strongly basic conditions, a MOM group would be a more robust choice than a TBDMS group. Conversely, if a subsequent step is sensitive to acidic conditions, a silyl ether that can be cleaved with fluoride ions would be preferable.

G cluster_choice Protecting Group Selection cluster_conditions Synthetic Conditions cluster_stability Stability Outcome PG_Choice Choice of Protecting Group TBDMS TBDMS PG_Choice->TBDMS TIPS TIPS PG_Choice->TIPS MOM MOM PG_Choice->MOM Acidic Acidic Conditions TBDMS->Acidic Labile Basic Basic/Nucleophilic Conditions TBDMS->Basic Stable Fluoride Fluoride Source TBDMS->Fluoride Labile TIPS->Acidic More Stable than TBDMS TIPS->Basic Stable TIPS->Fluoride Labile MOM->Acidic Labile MOM->Basic Stable MOM->Fluoride Stable Cleaved Cleaved Stable Stable

Stability of protecting groups under different reaction conditions.

Safety Operating Guide

Navigating the Safe Disposal of 4-Heptyn-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Heptyn-2-ol, a combustible liquid, emphasizing operational safety and regulatory adherence.

Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles with side-shields to protect against splashes.

  • Flame-resistant and impervious clothing, such as a lab coat.

  • Nitrile or other chemically resistant gloves.

  • In situations where exposure limits may be exceeded or irritation is experienced, a full-face respirator should be used[2].

Quantitative Data Summary

Quantitative hazard and physical property data for this compound are limited. The following table summarizes the available information.

PropertyValue
Molecular FormulaC₇H₁₂O[3][4][5]
Molecular Weight112.17 g/mol [3][4]
Physical StateLiquid[1]
AppearanceColorless[1]
Hazard ClassificationCombustible liquid[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide that should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office[6].

  • Separate liquid waste (e.g., unused this compound, reaction mixtures) from solid waste (e.g., contaminated gloves, pipette tips, paper towels)[6][7].

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of waste containers are critical to prevent accidents and ensure proper handling.

  • Liquid Waste: Use a designated, leak-proof, and chemically compatible container. Ensure the container is sealable[6].

  • Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag[7].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[6][7]. Include the date of waste generation and the name of the generating laboratory or researcher[6].

Step 3: Waste Storage

Temporary storage of hazardous waste in the laboratory requires specific conditions to mitigate risks.

  • Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area[6].

  • Keep containers away from heat, sparks, and open flames[1].

  • Ensure that stored waste is segregated from incompatible materials[8].

Step 4: Arranging for Final Disposal

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash[9].

  • Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup[7].

  • Provide the disposal service with all available safety information for this compound.

Step 5: Decontamination of Glassware

Properly decontaminating reusable lab equipment is essential to prevent cross-contamination and exposure.

  • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone)[7].

  • Collect the initial rinsate as hazardous liquid waste[7][8]. Subsequent rinses with detergent and water may be permissible for drain disposal, but this should be confirmed with your institution's guidelines[7].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused chemical, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, labware) waste_type->solid_waste Solid liquid_container Select Leak-Proof, Chemically Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Select Lined, Leak-Proof Solid Waste Container solid_waste->solid_container labeling Label Container: 'Hazardous Waste' 'this compound' Date & Lab Info liquid_container->labeling solid_container->labeling storage Store in Designated, Ventilated, Secure Area Away from Ignition Sources labeling->storage disposal_request Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_request

Disposal workflow for this compound waste.

In the event of a spill, immediately evacuate the area and remove all ignition sources. For small spills, absorb the chemical with an inert, non-combustible material like sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container[9]. All spill cleanup materials should be treated as hazardous waste[6]. Always consult your institution's specific spill response procedures.

References

Personal protective equipment for handling 4-Heptyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Heptyn-2-ol. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general guidance for flammable alcohols.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemically Resistant GlovesNitrile, neoprene, or natural rubber gloves are recommended for incidental splash protection. For prolonged contact, butyl rubber or Viton gloves may offer greater resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn to protect against accidental skin contact and in case of fire.[1]
Impervious ClothingFor large-scale operations or situations with a high risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[2]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2][3]
RespiratorIf exposure limits are likely to be exceeded or if working outside of a fume hood, a full-face respirator with appropriate organic vapor cartridges should be used.[2]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks associated with this compound.

Handling Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Cap Container After Use handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_store Store Chemical in Flammables Cabinet cleanup_ppe->cleanup_store

Caption: Logical workflow for the safe handling of this compound from preparation to storage.

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed waste container. The container should be compatible with flammable organic liquids.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. These materials should be collected in a separate, clearly labeled container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Do not pour this compound down the drain or dispose of it with regular trash. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to prevent the buildup of flammable and potentially harmful vapors.[2][3]

  • Ignition Sources: Keep the handling area free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[3] Use non-sparking tools and explosion-proof equipment where necessary.[2]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large volumes of the chemical.

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources. Use a non-combustible absorbent material to contain the spill. Do not use combustible materials such as paper towels to clean up large spills. For small spills, absorbent pads can be used. All spill cleanup materials must be disposed of as hazardous waste.

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.